4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZDAQRFZQEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723316 | |
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-79-7 | |
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, a pyrrolopyridine core, is a key structural feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its role as a crucial intermediate in the development of kinase inhibitors. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable, solid compound. While experimentally determined data for some of its physicochemical properties are not widely published, a compilation of available and predicted data is presented below.
| Property | Value | Source |
| CAS Number | 917918-79-7 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Purity | Typically ≥95% or ≥98% | [1][2][3] |
| Storage Conditions | 2-8°C | [1] |
| Solubility | Soluble in DMSO | [2] |
| Predicted pKa | 14.37 ± 0.40 | [4] |
Synthesis and Experimental Protocols
A plausible synthetic approach, based on related literature, could involve the construction of the pyrrole ring onto a pre-functionalized pyridine core. The final step would likely be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
A general workflow for the synthesis of pyrrolopyridine derivatives is depicted below. It is important to note that the specific reagents and conditions would need to be optimized for the synthesis of the 4,7-dimethoxy substituted target compound.
Biological Activity and Mechanism of Action
This compound is primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors.[1] The pyrrolopyridine scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of various kinases.
Targeting the JAK-STAT Signaling Pathway
A significant application of pyrrolopyridine derivatives is in the development of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, apoptosis, and immune responses.[5] Dysregulation of this pathway is implicated in a range of diseases, including cancers and autoimmune disorders.[6][7]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[6] These kinases are activated by cytokine binding to their cognate receptors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate gene expression.[5]
Inhibitors derived from the 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine scaffold can be designed to selectively target one or more JAK isoforms, thereby modulating the downstream effects of cytokine signaling. This makes them attractive candidates for the treatment of various malignancies and inflammatory conditions.[8][9]
References
- 1. This compound [myskinrecipes.com]
- 2. 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine,hydrochloride | CAS 917918-79-7 | Sun-shinechem [sun-shinechem.com]
- 3. 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | 452296-79-6 [sigmaaldrich.com]
- 4. 4,7-DIMETHOXY-1H-PYRROLO[2,3-C]PYRIDINE | 452296-79-6 [amp.chemicalbook.com]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. Frontiers | Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough [frontiersin.org]
- 9. labiotech.eu [labiotech.eu]
In-Depth Technical Guide: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic organic compound that serves as a key intermediate in the synthesis of complex molecules with significant therapeutic potential. Its rigid bicyclic structure, combining a pyrrole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its structure, synthesis, and its role as a precursor in the development of targeted therapeutics, particularly in the fields of virology and oncology.
Chemical Structure and Properties
The core structure of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine consists of a 6-azaindole ring system with methoxy groups substituted at the 4 and 7 positions. The hydrochloride salt form enhances its solubility and stability for use in subsequent chemical reactions.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 917918-79-7[1]
-
Molecular Formula: C₉H₁₁ClN₂O₂[2]
-
Molecular Weight: 214.65 g/mol [2]
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| CAS Number | 917918-79-7 |
| Appearance | Solid |
| Purity | Typically ≥98% |
Synthesis and Experimental Protocols
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, its synthesis can be inferred from the preparation of related pyrrolopyridine derivatives. The general approach likely involves the construction of the pyrrolopyridine core followed by methoxylation and salt formation.
A plausible synthetic route, based on common methodologies for this class of compounds, is outlined below. This should be considered a general guide and would require optimization for specific laboratory conditions.
Hypothetical Synthesis Workflow:
A potential synthetic workflow for the target compound.
General Experimental Protocol (Illustrative):
-
Pyrrolopyridine Core Formation: Synthesis of the core can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions from appropriately substituted pyridine and pyrrole precursors.
-
Methoxylation: The introduction of methoxy groups at the C4 and C7 positions can be accomplished using standard methoxylation reagents, potentially involving nucleophilic aromatic substitution on a di-halogenated or otherwise activated pyrrolopyridine intermediate.
-
Purification: The resulting free base, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, would be purified using techniques such as column chromatography on silica gel.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in a compatible solvent to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.
Role in Drug Development
This compound is a crucial building block in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for cancer treatment and antiviral agents.[2]
Precursor to HIV-1 Attachment Inhibitors
A notable application of this compound is in the synthesis of BMS-488043, an investigational inhibitor of HIV-1 attachment.[3][4] The pyrrolopyridine core of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine serves as a key structural element for the final drug substance.
Signaling Pathway Context (HIV-1 Entry):
References
- 1. 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine,hydrochloride | CAS 917918-79-7 | Sun-shinechem [sun-shinechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic organic compound belonging to the pyrrolopyridine class. The pyrrolopyridine scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential applications as a synthetic intermediate, and the broader context of its role in medicinal chemistry. Due to the limited publicly available data for this specific compound, this guide also draws upon information from structurally related pyrrolopyridine derivatives to provide a more complete picture of its potential utility.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases, as detailed experimental characterization is not widely published.
| Property | Value |
| CAS Number | 917918-79-7 |
| Molecular Formula | C₉H₁₀N₂O₂ · HCl |
| Molecular Weight | 214.65 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically >95% (as per supplier specifications) |
| Solubility | No data available |
| Storage | Store at 2-8°C, protected from light and moisture |
Synthesis and Manufacturing
A general workflow for the synthesis of such intermediates often involves the construction of the bicyclic pyrrolopyridine core followed by functional group manipulations.
Caption: Generalized synthetic workflow for pyrrolopyridine hydrochloride intermediates.
Role in Drug Discovery and Development
The primary utility of this compound is as a key building block in the synthesis of more complex, pharmacologically active molecules. The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine scaffold can be elaborated with various substituents to create compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.
While no specific kinase targets have been publicly associated with direct derivatives of this compound, related pyrrolo[2,3-c]pyridine structures have been investigated as inhibitors of various kinases.
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Caption: Role of the intermediate in a typical kinase inhibitor discovery pipeline.
Potential Signaling Pathway Involvement of Derivatives
Given that pyrrolopyridine derivatives are often developed as kinase inhibitors, the final drug products synthesized from this compound would likely target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A hypothetical signaling pathway that could be targeted by a derivative is depicted below.
Caption: Example of a signaling pathway potentially targeted by a kinase inhibitor.
Experimental Protocols
As previously noted, specific experimental protocols involving this compound are not publicly documented. However, for researchers intending to use this intermediate, a general protocol for a common subsequent reaction, such as a Suzuki coupling to introduce a new substituent, is provided below as a representative example.
General Protocol for a Suzuki Coupling Reaction:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine (the free base, 1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate, primarily for the synthesis of kinase inhibitors in drug discovery programs. While specific public data on its synthesis, biological activity, and direct applications are scarce, its structural relationship to a wide range of biologically active pyrrolopyridines underscores its potential in medicinal chemistry. Researchers utilizing this compound will likely be at the forefront of developing novel therapeutics, particularly in the field of oncology. Further public disclosure of its applications in patents and scientific literature will be necessary to fully elucidate its role in the development of new medicines.
Core Mechanism of Action of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide for Researchers
Disclaimer: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is primarily documented as a key chemical intermediate used in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.[1] This guide, therefore, extrapolates the likely mechanism of action of its derivatives based on the established activities of structurally related pyrrolopyridine compounds.
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.
Postulated Mechanism of Action: Kinase Inhibition
Derivatives of the 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine scaffold are anticipated to function as ATP-competitive kinase inhibitors. The heterocyclic core acts as a scaffold that presents substituents to key regions of the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrrolopyridine ring system can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors. The methoxy groups at the 4 and 7 positions can influence the electronic properties and conformational preferences of the molecule, contributing to binding affinity and selectivity for specific kinases.
The diverse biological activities of various pyrrolopyridine derivatives underscore the versatility of this scaffold in targeting different kinase families.
Quantitative Data on Related Pyrrolopyridine Derivatives
To illustrate the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold, the following table summarizes the in vitro activities of several reported derivatives against various cancer-related targets.
| Compound Class | Target Kinase(s) | IC50 Values | Cell Line(s) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | 7 nM, 9 nM, 25 nM, 712 nM (for compound 4h) | 4T1 (breast cancer) | [2][3] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization | 0.12 - 0.21 µM (for compound 10t) | HeLa, SGC-7901, MCF-7 | [4][5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | JAK3 | Potent and moderately selective inhibition (compound 14c) | IL-2-stimulated T cells | [6] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | MPS1 | GI50 = 0.16 µM (for compound 65) | HCT116 | [7] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | FLT3, CDK2, CDK4, CDK6 | Nanomolar range (for compound 50) | MV4-11 (AML) | [8] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | STAT6 | Potent inhibition (compound 24) | Th2 cells | [9] |
Signaling Pathways Targeted by Pyrrolopyridine Derivatives
The following diagrams illustrate generalized signaling pathways that are likely to be inhibited by derivatives of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, based on the known targets of related compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a versatile and highly promising heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a key pharmacophore in the development of a wide array of therapeutic agents. This guide provides an in-depth overview of the discovery of pyrrolo[2,3-c]pyridine derivatives, focusing on their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. Notably, these compounds have shown significant potential as kinase inhibitors for applications in oncology and the treatment of inflammatory diseases.[1][2][3] This document serves as a comprehensive resource, amalgamating key data, experimental protocols, and workflow visualizations to aid researchers in this dynamic field.
Introduction to the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold is a nitrogen-containing heterocyclic compound that is isosteric to indole, where a carbon atom at position 6 is replaced by a nitrogen atom. This modification imparts unique physicochemical properties, including enhanced polarity and water solubility, which are often desirable in drug candidates.[1] The versatility of this core structure allows for extensive functionalization, leading to a broad chemical diversity with significant therapeutic potential.[1] Derivatives have been investigated as kinase inhibitors, antiproliferative agents, and treatments for neurodegenerative conditions like Alzheimer's disease.[1][2]
Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Scaffold
The construction of the pyrrolo[2,3-c]pyridine core is a critical aspect of developing novel derivatives. Several synthetic strategies have been established, which can be broadly categorized into three main approaches[3]:
-
Annulation of a pyrrole ring onto a pyridine precursor: This is a common and versatile method.
-
Annulation of a pyridine ring onto a pyrrole precursor.
-
Synchronous formation of both the pyrrole and pyridine rings.
One of the most classic and widely used methods is the Bartoli indole synthesis , which involves the reaction of nitroarenes with vinyl Grignard reagents. This method is particularly effective for synthesizing 2-alkyl-substituted and 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines.[3] Another significant strategy is the Fischer indole synthesis , which utilizes the cyclization of arylhydrazones. For instance, 3-hydrazinyl-2-methoxypyridine can be reacted with a protected phenylacetaldehyde to yield a 3-phenyl-6-azaindole derivative.[3]
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of these scaffolds, offering high efficiency and broad substrate scope.[4]
Caption: High-level workflow for the synthesis of pyrrolo[2,3-c]pyridine libraries.
Biological Activity and Therapeutic Targets
Pyrrolo[2,3-c]pyridine derivatives have demonstrated a wide spectrum of biological activities, with a particular prominence as kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Kinase Inhibition
The pyrrolo[2,3-c]pyridine scaffold serves as a potent hinge-binding motif, mimicking the adenine region of ATP to achieve competitive inhibition of various kinases.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to immune response and inflammation. Peficitinib (Smyraf), a JAK inhibitor with a pyrrolo[2,3-b]pyridine core, has been approved for the treatment of rheumatoid arthritis.[5]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of CDK8, showing promise in preclinical models of colorectal cancer and psoriasis.[6][7]
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. Pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety have been developed as highly potent c-Met inhibitors.[8]
-
FMS Kinase (CSF-1R) Inhibitors: FMS kinase is involved in the proliferation of macrophages and is a target in oncology and inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors.[9]
Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyridine derivative.
Quantitative Biological Data
The following table summarizes the inhibitory activities of selected pyrrolo[2,3-c]pyridine and related isomer derivatives against various kinase targets.
| Compound ID | Scaffold Isomer | Target Kinase | IC₅₀ (nM) | Cell Line/Assay | Reference |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS | 30 | Kinase Assay | [9] |
| KIST101029 | Diarlyamide Lead | FMS | 96 | Kinase Assay | [9] |
| Compound 1e | Pyrrolo[3,2-c]pyridine | FMS | 60 | Kinase Assay | [9] |
| Compound 8l | 7-Azaindole | Haspin | 14 | Kinase Assay | [10] |
| Compound 8g | 7-Azaindole | CDK9/CyclinT | - | Kinase Assay | [10] |
| Compound 8h | 7-Azaindole | Haspin | - | Kinase Assay | [10] |
| Compound 46 | Pyrrolo[2,3-b]pyridine | CDK8 | 57 | Kinase Assay | [6] |
| Compound 22 | Pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | Kinase Assay | [7] |
| Compound 34 | Pyrrolo[2,3-b]pyridine | c-Met | 1.68 | Kinase Assay | [8] |
| Compound 10t | Pyrrolo[3,2-c]pyridine | Tubulin | 120 - 210 | HeLa, SGC-7901, MCF-7 | [11] |
Note: Some IC₅₀ values are presented as ranges or were noted as active without specific values in the source material.
Detailed Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of pyrrolo[2,3-c]pyridine derivatives, based on published literature.
General Synthetic Protocol: Synthesis of 1H-pyrrolo[3,2-c]pyridine (10a)
This protocol is adapted from the synthesis of colchicine-binding site inhibitors.[11]
-
Materials: Appropriate starting materials (e.g., substituted anilines, aldehydes), reagents (e.g., solvents, catalysts), and standard laboratory glassware.
-
Step 1: Synthesis of Intermediate: (Details of precursor synthesis would be included here).
-
Step 2: Cyclization to form the Pyrrolo[3,2-c]pyridine Core: A mixture of the precursor intermediate, an appropriate arylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine) is heated under an inert atmosphere.
-
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The final product, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a), is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11]
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This is a generalized protocol for determining the IC₅₀ value of a test compound against a target kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is often detected using a luminescence-based or fluorescence-based readout.
-
Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), detection reagents.
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
The target kinase enzyme is added to the wells containing the test compound and incubated for a short period.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated product is quantified using a suitable detection reagent and a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold and its isomers are firmly established as privileged structures in drug discovery. Their success as kinase inhibitors has paved the way for new therapies in oncology and inflammatory diseases. Future research will likely focus on exploring new chemical space through innovative synthetic methodologies, expanding the range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued application of structure-based drug design and a deeper understanding of the biology of their targets will undoubtedly lead to the discovery of next-generation therapeutics based on this versatile heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peficitinib - Wikipedia [en.wikipedia.org]
- 6. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride in Kinase Inhibitor Scaffolding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a bioisostere of purine, is a cornerstone in the design of ATP-competitive kinase inhibitors. Its inherent ability to form crucial hydrogen bonds within the kinase hinge region makes it a privileged structure in medicinal chemistry. This technical guide delves into the significance of the 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride intermediate, a key building block for a new generation of targeted therapeutics. While specific public-domain data on this exact intermediate is limited, this paper will explore the broader context of dimethoxy-pyrrolopyridine and related pyrrolopyridine derivatives as potent kinase inhibitors, providing insights into their synthesis, biological activity, and the signaling pathways they modulate.
The Pyrrolopyridine Core in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The pyrrolopyridine nucleus, particularly the 7-azaindole scaffold, is a highly effective motif for kinase hinge binding, typically forming two hydrogen bonds that mimic the interaction of adenine in ATP. This interaction provides a strong anchor for the inhibitor, allowing for further modifications to achieve high potency and selectivity.
Synthesis of Pyrrolopyridine Scaffolds: Representative Protocols
General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A common route to 1H-pyrrolo[3,2-c]pyridine derivatives involves the following key steps:
-
Oxidation of a substituted pyridine: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding pyridine-1-oxide.
-
Nitration: The pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group.
-
Formation of a key intermediate: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a key vinylogous intermediate.
-
Reductive Cyclization: The intermediate undergoes reductive cyclization in the presence of a reducing agent like iron powder in acetic acid to form the 1H-pyrrolo[3,2-c]pyridine core.
-
Functionalization: The pyrrolopyridine core can then be further functionalized, for example, through Suzuki cross-coupling reactions with various arylboronic acids to introduce substituents at specific positions, leading to a diverse library of potential kinase inhibitors.
Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides
This class of multi-targeted kinase inhibitors is synthesized in a straightforward three-step process[1]:
-
Nucleophilic Aromatic Substitution: 6-chloro-7-deazapurine is reacted with benzocaine in absolute ethanol under reflux to yield ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.
-
Hydrazide Formation: The resulting ester is then refluxed with hydrazine hydrate to form the corresponding hydrazide.
-
Condensation: Finally, the hydrazide is reacted with various substituted benzaldehydes in refluxing absolute ethanol with a catalytic amount of glacial acetic acid to produce the target compounds.
Quantitative Analysis of Pyrrolopyridine-Based Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific data for derivatives of this compound are not available, the following tables summarize the activity of related pyrrolopyridine and pyrrolo[2,3-d]pyrimidine derivatives against various kinases, demonstrating the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound | FMS Kinase IC50 (nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.
Table 2: Multi-Kinase Inhibitory Activity of a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivative (Compound 5k) [1]
| Kinase Target | Compound 5k IC50 (nM) | Sunitinib IC50 (nM) |
| EGFR | 79 | 93 |
| Her2 | 40 | Not Reported |
| VEGFR2 | 136 | 261 |
| CDK2 | 204 | Not Reported |
Sunitinib is a known multi-targeted tyrosine kinase inhibitor used as a reference.[1]
Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a deep understanding of the signaling pathways they target. Below are visualizations of a general kinase signaling pathway and a representative experimental workflow for kinase inhibitor screening.
Caption: A generalized receptor tyrosine kinase signaling cascade.
References
Physicochemical Characteristics and Biological Context of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic organic compound belonging to the pyrrolopyridine class. This document provides a technical overview of its known physicochemical properties, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways where structurally related pyrrolopyridine compounds have shown significant activity. Due to the limited availability of specific experimental data for this particular salt, this guide combines known values with standardized methodologies for comprehensive characterization. The role of the broader pyrrolopyridine scaffold as a potent kinase inhibitor in critical signaling pathways such as JAK/STAT, FGFR, and MPS1 is also detailed, highlighting the therapeutic potential of this chemical class.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Commercial Supplier Data |
| Molecular Weight | 214.65 g/mol | Commercial Supplier Data |
| CAS Number | 917918-79-7 | Commercial Supplier Data |
| Predicted pKa (free base) | 14.37 ± 0.40 | Computational Prediction |
| Physical Form | Solid | Commercial Supplier Data |
| Storage Conditions | 2-8°C | Commercial Supplier Data |
Experimental Protocols
To address the gap in experimental data, this section provides detailed methodologies for the determination of key physicochemical characteristics.
Melting Point Determination
Objective: To determine the temperature at which the solid-liquid phase transition occurs.
Methodology:
-
A small, dry sample of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
The procedure is repeated at least twice, and the average value is reported.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Objective: To experimentally determine the acid dissociation constant(s) of the compound.
Methodology (Potentiometric Titration):
-
A precisely weighed amount of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is dissolved in a known volume of deionized water or a suitable co-solvent system.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound.
Methodology:
-
Sample Preparation: 5-10 mg of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard (e.g., TMS) may be added.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), coupling constants (J) in Hz, and signal integrations.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired. This provides information on the number and chemical environment of the carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), aiding in the definitive assignment of all signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
A dilute solution of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion, confirming the molecular formula.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions, providing further structural information.
Biological Context: Role in Signaling Pathways
While specific biological data for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is limited, the pyrrolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several pyrrolopyridine derivatives have been developed as potent JAK inhibitors.[1][2][3][4][5]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolopyridine compound.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. The pyrrolopyridine core has been utilized in the design of potent FGFR inhibitors.[6][7][8][9][10]
Caption: Overview of FGFR signaling and its inhibition by a pyrrolopyridine derivative.
MPS1 Kinase and Spindle Assembly Checkpoint
Monopolar spindle 1 (MPS1) is a key protein kinase that regulates the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of MPS1 is observed in various cancers, making it an attractive therapeutic target. Pyrrolopyridine-based compounds have been developed as potent and selective inhibitors of MPS1 kinase.[11][12][13][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [mdpi.com]
- 7. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pyrrolopyridine Compounds: A Technical Guide to Therapeutic Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1][2] Their structural framework is of significant interest in medicinal chemistry because it mimics the purine ring of adenosine triphosphate (ATP), the primary energy currency of the cell and a key substrate for kinase enzymes.[3][4] This structural similarity allows well-designed pyrrolopyridine analogues to function as competitive inhibitors at the ATP-binding site of kinases, making them a "privileged scaffold" in drug discovery.[3][4][5]
The versatility of the pyrrolopyridine core has led to the development of several successful therapeutic agents, including the B-RAF inhibitor Vemurafenib for melanoma and the CSF1R inhibitor Pexidartinib for tenosynovial giant cell tumors.[1][3] This guide provides an in-depth overview of the key therapeutic targets of pyrrolopyridine compounds, focusing on the underlying signaling pathways, quantitative inhibitory data, and the experimental methodologies used for their evaluation.
Core Therapeutic Area: Kinase Inhibition
The primary therapeutic application of pyrrolopyridine derivatives is the inhibition of protein kinases.[3][4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[6][7] Pyrrolopyridine compounds have been developed to target various families of kinases with increasing potency and selectivity.
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play pivotal roles in cell proliferation, differentiation, and survival. Their aberrant activation is a common driver of oncogenesis.
EGFR is a key driver in several malignancies, most notably non-small cell lung cancer (NSCLC).[8][9] Pyrrolopyrimidine-based inhibitors have been designed to target both wild-type EGFR and clinically relevant mutants that confer resistance to earlier-generation therapies.[8][10]
| Compound ID | Target | IC50 Value | Target Cell Line(s) | Reference |
| SPP10 | EGFR | < Erlotinib | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | [9] |
| 12i | EGFR (T790M mutant) | 0.21 nM | HCC827 (NSCLC) | [10] |
| 12i | EGFR (wild-type) | 22 nM | HBE (Normal) | [10] |
VEGFR is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6][11] Many pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR, often in conjunction with EGFR inhibition.[6][11]
-
Met Kinase: Overexpression of Met is associated with poor prognosis in various cancers. Pyrrolopyridine-pyridone based compounds have been identified as potent Met kinase inhibitors.[12]
-
FMS Kinase (CSF1R): This receptor is crucial for the differentiation and function of macrophages. Its inhibition is a therapeutic strategy for certain cancers and inflammatory conditions like arthritis.[13] Pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against FMS kinase.[13][14]
| Compound ID | Target Kinase | IC50 Value | Target Cell Line(s) | Reference |
| Compound 2 | Met | 1.8 nM | GTL-16 (Gastric Carcinoma) | [12] |
| Compound 2 | Flt-3 | 4 nM | N/A | [12] |
| Compound 2 | VEGFR-2 | 27 nM | N/A | [12] |
| Compound 1r | FMS | 30 nM | Ovarian, Prostate, Breast Cancer Lines | [13] |
| KIST101029 | FMS | 96 nM | N/A | [13] |
| 12b | CSF1R | Low-nanomolar | N/A | [14] |
Non-Receptor Tyrosine Kinases
These kinases are located in the cytoplasm and are critical nodes in signal transduction cascades, particularly in the immune system.
The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling that governs inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis.[7][15] Pyrrolopyridine scaffolds have been instrumental in developing selective JAK inhibitors, with a particular focus on achieving selectivity for JAK1 or JAK3 to minimize off-target effects.[15][16][17]
| Compound ID | Target Kinase | IC50 Value | Selectivity | Reference |
| 2j | JAK1 | 2.2 µM | 24.7-fold vs JAK2 | [15] |
| 22 | JAK1 | Subnanomolar | Moderate vs JAK2 | [7] |
| 49 | JAK1 | Subnanomolar | Moderate vs JAK2 | [7] |
| 12b | JAK1 | N/A | 10- to 20-fold vs JAK2 | [17] |
Serine/Threonine Kinases
This class of kinases regulates a wide array of cellular functions, and its members are prominent targets in cancer therapy.
The MAPK pathway is a central signaling cascade that drives cell proliferation. Mutations in B-RAF, a key kinase in this pathway, are found in over half of all melanomas.[18] The landmark drug Vemurafenib is a pyrrolo[2,3-b]pyridine-based inhibitor of the V600E mutant B-RAF.[3][18]
| Compound ID | Target Kinase | IC50 Value | Reference |
| 34e | V600E B-RAF | 0.085 µM | [18] |
| 35 | V600E B-RAF | 0.080 µM | [18] |
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and it is one of the most frequently hyperactivated pathways in human cancer.[19] Pyrrolopyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kα and as dual inhibitors of mTORC1 and mTORC2.[20][21][22]
| Compound ID | Target Kinase | IC50 Value | Target Cell Line(s) | Reference |
| 16c, 16f | PI3Kα | Active | MCF7, T47D, MDA-MB-231 (Breast) | [20] |
| 12q | mTOR | 54 nM | U87MG, PC-3 | [21] |
| 21c | mTOR | Ki = 2 nM | N/A | [22] |
Other Therapeutic Targets
Beyond kinases, the structural versatility of the pyrrolopyridine scaffold has been leveraged to target a range of other proteins and pathogens.
-
Antiviral Agents: Derivatives have shown activity against Human Immunodeficiency Virus (HIV), coronaviruses (by inhibiting the Mac1 macrodomain of SARS-CoV-2), Rotavirus, and Coxsackievirus.[1][23][24][25]
-
Antibacterial/Antimycobacterial Agents: Certain compounds act as inhibitors of the InhA enzyme, a key target in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]
-
Central Nervous System (CNS) Disorders: mTOR inhibitors based on a pyrimido-pyrrolo-oxazine core have been designed with predicted blood-brain barrier permeability, suggesting potential applications in neurological disorders like epilepsy and Alzheimer's disease.[19][26][27]
-
Other Enzymes and Receptors: Research has explored pyrrolopyridines as modulators of cannabinoid receptors for pain management and as inhibitors of aldose reductase for treating diabetic complications.[1][28]
Experimental Protocols and Workflows
The discovery and validation of pyrrolopyridine-based therapeutics involve a standardized cascade of experimental evaluations.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, HTRF detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Preparation: Serially dilute the pyrrolopyridine test compounds in DMSO and then in kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents. Incubate in the dark to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Cell-Based Antiproliferative Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, H69AR) in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
XTT Labeling: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well. Incubate for 4-6 hours. Metabolically active cells will reduce the XTT reagent to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a spectrophotometer or multi-well plate reader (e.g., at 450 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to calculate the EC50 value.
Western Blot Analysis for Pathway Modulation
This technique is used to confirm that a kinase inhibitor is engaging its target within the cell by measuring the phosphorylation status of downstream proteins.
-
Cell Treatment and Lysis: Treat cells with the pyrrolopyridine inhibitor at a specific concentration (e.g., 1x or 10x EC50) for a set time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for a phosphorylated protein (e.g., anti-phospho-ERK) and a total protein (e.g., anti-total-ERK) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein and untreated controls.[9][21]
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of a lead compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., GTL-16 gastric carcinoma cells) into the flank of each mouse.[12]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrrolopyridine compound (e.g., via oral gavage) daily for a set period (e.g., 2-3 weeks). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the compound's efficacy.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050261331A1 - Substituted pyrrolopyridines - Google Patents [patents.google.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of New Aminosubstituted Pyrrolopyrimidines with Antiproliferative Activity Against Breast Cancer Cells and Investigation of their Effect Towards the PI3Kα Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CA3057586A1 - Pyrrolopyridine compound, method for preparing the same, and use thereof - Google Patents [patents.google.com]
- 24. Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. air.unimi.it [air.unimi.it]
- 28. EP1753764A1 - Pyrrolopyridine derivatives - Google Patents [patents.google.com]
Spectroscopic Data and Experimental Protocols for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic characterization of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. Due to the limited public availability of specific spectral data for this compound, this document outlines the standard experimental protocols used for the spectroscopic analysis of related heterocyclic compounds. These methodologies provide a framework for researchers to acquire and interpret the necessary data for quality control, structural elucidation, and further research and development.
Spectroscopic Data Summary
A comprehensive search of publicly available scientific databases and literature did not yield specific quantitative spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound. ChemicalBook indicates the availability of such data for the free base, 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, but the actual spectra are not provided[1]. Researchers requiring this specific data are advised to perform the analyses outlined in the experimental protocols below or to source the compound from a supplier who can provide a certificate of analysis with the relevant spectroscopic information.
The following tables are structured to present the anticipated data types that would be collected for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | Data not available | |||
| ¹³C | DMSO-d₆ | Data not available |
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Mass Analyzer | m/z | Relative Intensity (%) | Assignment |
| ESI+ | Quadrupole | Data not available | [M+H]⁺ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Gently agitate the tube to ensure a homogeneous solution.
-
-
¹H NMR Spectroscopy :
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard pulse-acquire sequence is typically used.
-
Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy :
-
The ¹³C NMR spectrum should be acquired on the same instrument.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
The chemical shifts are referenced to the deuterated solvent signal.
-
2.2 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and formula.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water[2].
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent system[2].
-
If any solid particles are present, the solution must be filtered to prevent clogging of the instrument's sample introduction system[2].
-
-
Data Acquisition :
-
Electrospray ionization (ESI) is a common and suitable technique for the analysis of polar, non-volatile compounds like hydrochloride salts. The analysis should be performed in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass range to detect the molecular ion and any potential fragment ions.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
-
2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Solid State) :
-
KBr Pellet Method :
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Thin Solid Film Method :
-
-
Data Acquisition :
-
Place the prepared sample (KBr pellet or salt plate with film) in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
A Comprehensive Technical Guide to 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a crucial heterocyclic building block in the development of targeted therapeutics, particularly kinase inhibitors. This document details its physicochemical properties, a representative synthetic protocol, and its application in the synthesis of potent inhibitors of the BRAF V600E signaling pathway, a critical target in melanoma and other cancers.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is valued in medicinal chemistry for its defined structure, which serves as a scaffold for the synthesis of more complex molecules.[1] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 214.65 g/mol | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established methods for related pyrrolopyridine structures. A representative experimental protocol is outlined below.
Experimental Protocol: Synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
A plausible synthetic route to the free base, 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, can be envisioned starting from a suitably substituted pyridine precursor. The general strategy involves the construction of the fused pyrrole ring onto the pyridine core.
Materials:
-
Substituted 2,5-dichloropyridine
-
Methoxy source (e.g., sodium methoxide)
-
Pyrrole ring precursor (e.g., a protected aminoacetaldehyde equivalent)
-
Palladium catalyst (for cross-coupling reactions)
-
Appropriate solvents (e.g., DMF, THF, Dioxane)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Methoxylation of the Pyridine Ring: A di-substituted pyridine is subjected to nucleophilic aromatic substitution with a methoxy source to install the two methoxy groups at positions 4 and 7. This reaction is typically carried out in a suitable solvent at elevated temperatures.
-
Introduction of the Pyrrole Moiety: The pyrrole ring is then constructed. This can be achieved through various methods, including a palladium-catalyzed cross-coupling reaction to introduce a nitrogen-containing side chain, followed by an intramolecular cyclization to form the fused pyrrole ring.
-
Purification of the Free Base: The resulting 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is purified using standard techniques such as column chromatography.
-
Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent. The resulting precipitate, this compound, is then collected by filtration, washed, and dried.
The following diagram illustrates a generalized workflow for the synthesis.
Application in Kinase Inhibitor Synthesis: Targeting the BRAF V600E Pathway
The pyrrolopyridine scaffold is a key structural motif in a number of kinase inhibitors.[2] this compound serves as a critical intermediate in the synthesis of potent and selective inhibitors targeting mutated kinases in cancer, such as BRAF V600E.[3]
The BRAF gene is part of the MAPK/ERK signaling pathway, which is crucial for cell growth, differentiation, and proliferation.[4] Mutations in BRAF, most commonly the V600E mutation, lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and tumorigenesis.[5][6] This makes the BRAF V600E protein a prime target for cancer therapy, particularly in melanoma.[5][7]
Vemurafenib is a well-known BRAF V600E inhibitor that utilizes a pyrrolopyridine core structure. The synthesis of Vemurafenib and other similar BRAF inhibitors often involves the coupling of a pyrrolopyridine intermediate with other aromatic fragments to achieve high binding affinity and selectivity for the ATP-binding site of the mutated BRAF kinase.
The diagram below illustrates the BRAF V600E signaling pathway and the point of intervention by BRAF inhibitors.
This technical guide highlights the significance of this compound as a valuable building block in medicinal chemistry. Its role in the synthesis of targeted kinase inhibitors underscores its importance in the ongoing development of novel cancer therapeutics. The provided information aims to support researchers and drug development professionals in their efforts to design and synthesize the next generation of life-saving medicines.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to form key hydrogen bond interactions with biological targets, have positioned it as a cornerstone in the design of a new generation of therapeutics. This technical guide provides a comprehensive overview of the pyrrolo[2,3-c]pyridine core in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology and inflammatory diseases.
Introduction to the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine is a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a pyridine ring. This scaffold is a bioisostere of indole and purine, enabling it to mimic the binding of these endogenous ligands to various enzymes and receptors. The nitrogen atom in the pyridine ring imparts distinct physicochemical properties, such as increased polarity and aqueous solubility, compared to its indole counterpart, which can be advantageous for drug development. These properties make the pyrrolo[2,3-c]pyridine scaffold an attractive starting point for the design of potent and selective inhibitors of various drug targets, most notably protein kinases.
Therapeutic Applications and Key Biological Targets
The versatility of the pyrrolo[2,3-c]pyridine scaffold has led to its exploration in a wide range of therapeutic areas. However, its most significant impact has been in the field of oncology and immunology, primarily through the inhibition of protein kinases that play crucial roles in disease pathogenesis.
Kinase Inhibition in Oncology and Inflammation
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-c]pyridine core has been successfully incorporated into numerous kinase inhibitors, targeting key players in oncogenic and inflammatory signaling pathways.
Table 1: Biological Activity of Pyrrolo[2,3-c]pyridine and Isomeric Pyrrolopyridine Derivatives as Kinase Inhibitors
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Disease Area |
| Peficitinib (ASP015K) | JAK1, JAK2, JAK3, TYK2 | 3.9, 5.0, 0.71, 4.8 | Rheumatoid Arthritis |
| Compound 1r | FMS | 30 | Cancer, Inflammatory Disorders |
| FLT3 (D835Y) | >1000 | Cancer | |
| c-MET | >1000 | Cancer | |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Cancer |
| Compound 46 | CDK8 | 57 | Psoriasis |
| Compound 22 | CDK8 | 48.6 | Colorectal Cancer |
| Compound 14c | JAK3 | 5.1 | Immune Diseases |
| JAK1 | 47 | ||
| JAK2 | 30 | ||
| Abrocitinib | JAK1 | 29 | Atopic Dermatitis |
| JAK2 | 803 | ||
| JAK3 | >10000 | ||
| TYK2 | 1300 |
Note: Data is compiled from multiple sources and assay conditions may vary.
Key Signaling Pathways Targeted by Pyrrolo[2,3-c]pyridine Derivatives
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation.[1][2][3][4] Peficitinib, a pan-JAK inhibitor with a pyrrolo[2,3-b]pyridine core, illustrates the therapeutic potential of targeting this pathway in autoimmune diseases like rheumatoid arthritis.[5][6]
The CDK8-Mediator Complex and Transcriptional Regulation in Cancer
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a key regulator of transcription.[7][8] In certain cancers, such as colorectal cancer, CDK8 acts as an oncogene by modulating the activity of signaling pathways like Wnt/β-catenin.[9][10]
Experimental Protocols
General Synthesis of a Pyrrolo[2,3-c]pyridine Core
A common route to the pyrrolo[2,3-c]pyridine scaffold involves the construction of the pyrrole ring onto a pre-functionalized pyridine. The following is a representative, multi-step synthesis adapted from literature procedures.
Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Step 1: Nitration of 2-aminopyridine. 2-aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 3-position, yielding 2-amino-3-nitropyridine.
-
Step 2: Sandmeyer Reaction. The amino group of 2-amino-3-nitropyridine is diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) and then displaced with a chloro group using a copper(I) chloride catalyst to give 2-chloro-3-nitropyridine.
-
Step 3: Reductive Cyclization. The nitro group of 2-chloro-3-nitropyridine is reduced and cyclized in a one-pot reaction. This can be achieved using various reducing agents in the presence of a C2-synthon. A common method is the Bartoli indole synthesis, where the nitropyridine is reacted with a vinyl Grignard reagent.
-
Step 4: Chlorination. The resulting 1H-pyrrolo[2,3-c]pyridin-4-ol (4-hydroxy-6-azaindole) is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, 4-chloro-1H-pyrrolo[2,3-c]pyridine.
Disclaimer: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific derivative.
In Vitro CDK8 Kinase Inhibition Assay
This protocol describes a general method for determining the potency of a pyrrolo[2,3-c]pyridine derivative against CDK8/Cyclin C using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a suitable peptide substrate)
-
Test compound (pyrrolo[2,3-c]pyridine derivative)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound, a known CDK8 inhibitor (positive control), or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Enzyme Addition: Prepare a master mix containing the CDK8/Cyclin C enzyme in kinase assay buffer. Add 10 µL of the enzyme master mix to each well, except for the "no enzyme" blank controls. For blank wells, add 10 µL of kinase assay buffer.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of ATP solution (at a concentration close to its Km for CDK8) to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well.
-
-
Signal Measurement: Incubate for another 30 minutes at room temperature, then measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Drug Discovery Workflow for Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors
The discovery and development of a novel kinase inhibitor is a multi-step process that begins with target identification and validation and progresses through lead discovery, optimization, and preclinical and clinical development.
Conclusion
The pyrrolo[2,3-c]pyridine scaffold has proven to be a highly valuable core structure in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the development of numerous drug candidates targeting a range of kinases implicated in cancer and inflammatory diseases. The continued exploration of this privileged scaffold, coupled with advances in structure-based drug design and a deeper understanding of kinase biology, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
For distribution to researchers, scientists, and drug development professionals.
This document provides detailed application notes and a proposed experimental protocol for the synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a key intermediate in the development of novel therapeutics.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] The pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in drug discovery due to its ability to mimic purine and indole systems, enabling interaction with a wide range of biological targets.
Physicochemical Data
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| CAS Number | 917918-79-7 |
| Appearance | White to off-white solid (predicted) |
| Storage Temperature | 2-8°C |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following is a proposed experimental protocol based on analogous syntheses of substituted pyrrolopyridines. Note: This protocol is illustrative and may require optimization.
Step 1: Synthesis of a Dichloropyridine Precursor (Hypothetical)
A suitable starting material would be a dichloropyridine derivative which can be subsequently functionalized.
Step 2: Methoxylation
The dichloropyridine intermediate would undergo nucleophilic substitution with sodium methoxide to introduce the two methoxy groups.
-
Reagents: Dichloropyridine precursor, Sodium methoxide, Methanol (anhydrous).
-
Procedure: The dichloropyridine is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the dimethoxypyridine intermediate.
Step 3: Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis)
The pyrrole ring can be constructed using a variety of methods. The Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is a common method for creating the pyrrole ring in azaindole synthesis.
-
Reagents: Dimethoxynitropyridine intermediate, Vinylmagnesium bromide, Tetrahydrofuran (THF, anhydrous).
-
Procedure: The dimethoxynitropyridine is dissolved in anhydrous THF and cooled to -78 °C. A solution of vinylmagnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 4: Purification
The crude 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is purified by column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Procedure: The crude product is loaded onto a silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.
Step 5: Hydrochloride Salt Formation
The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.
-
Reagents: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure: The purified pyrrolopyridine is dissolved in a minimal amount of a suitable solvent. A solution of HCl is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Caption: Proposed reaction pathway for the synthesis of the target compound.
Characterization Data (Expected)
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyrrolopyridine core, two methoxy groups, and the N-H proton of the pyrrole ring. Chemical shifts and coupling constants will be specific to the structure. |
| ¹³C NMR | Signals for all nine carbon atoms in the molecule, including the two methoxy carbons and the carbons of the bicyclic aromatic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₉H₁₀N₂O₂) at m/z 178.08, and potentially a fragment corresponding to the protonated molecule in the case of ESI-MS. |
| Purity (HPLC) | A high degree of purity, typically >95%, is expected for a pharmaceutical intermediate. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents such as sodium methoxide and Grignard reagents are highly reactive and should be handled with extreme care under anhydrous conditions.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Disclaimer
The experimental protocol provided is a proposed route based on analogous chemical transformations and has not been experimentally validated for this specific compound. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride solubility in DMSO and water
Application Notes: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Disclaimer: Publicly available information regarding the specific solubility values, detailed application protocols, and established signaling pathways for this compound is limited. The following application notes and protocols are based on general laboratory procedures and information available for structurally related pyrrolopyridine compounds. Researchers should determine the specific parameters for their experimental setup.
Product Information
-
Chemical Name: this compound
-
CAS Number: 917918-79-7[1]
-
Molecular Formula: C₉H₁₁ClN₂O₂[1]
-
Molecular Weight: 214.65 g/mol [1]
-
Description: A solid, typically a colorless or white powder.[2] This compound belongs to the pyrrolopyridine class of heterocyclic compounds.
-
Applications: It is utilized as a key intermediate in the synthesis of pharmaceuticals.[1] Derivatives of the pyrrolopyridine scaffold have been investigated as kinase inhibitors for potential use in cancer treatment and as inhibitors of other enzymes like NADPH Oxidase 2.[1][3][4]
Solubility
The precise solubility of this compound in DMSO and water has not been publicly documented. The following table presents typical solubility ranges for similar heterocyclic compounds and should be confirmed experimentally. A general protocol for determining solubility is provided below.
| Solvent | Expected Solubility (to be determined) |
| DMSO | Soluble |
| Water | Sparingly soluble to soluble |
| Ethanol | Soluble[2] |
Storage and Handling
-
Storage: Store at 2-8°C in a dry, well-ventilated place.[1] Keep the container tightly sealed.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Use personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Protocols
Protocol 1: Determination of Solubility
This protocol outlines a standard method to determine the solubility of the compound in DMSO and water.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh 1-5 mg of the compound and place it into a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL of DMSO or water) to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Visually inspect for any undissolved particles.
-
Incremental Solvent Addition: If the compound has fully dissolved, it is soluble at that concentration. Record the concentration and continue adding the solvent in small, known increments (e.g., 10-50 µL at a time), vortexing after each addition until precipitation is observed.
-
Saturation Point: If the compound is not fully dissolved after the initial solvent addition, continue adding the solvent in small increments, vortexing thoroughly after each addition, until complete dissolution is achieved. The concentration at which the compound fully dissolves is the approximate solubility.
-
Equilibration: For more precise measurements, allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for several hours or overnight, with intermittent mixing.
-
Confirmation: After equilibration, centrifuge the tube to pellet any undissolved solid. The concentration of the supernatant is the solubility.
Caption: Workflow for experimental solubility determination.
Protocol 2: Preparation of Stock Solutions
For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.
Materials:
-
This compound
-
DMSO, sterile, cell-culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of the compound into a sterile tube.
-
Add the required volume of sterile DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For aqueous-based assays, dilute the DMSO stock solution into the final aqueous buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system.
Hypothetical Application: Kinase Inhibition Assay
Given that pyrrolopyridine derivatives are often developed as kinase inhibitors, this compound could be screened for activity against a panel of protein kinases.[1][5]
Objective: To determine the inhibitory activity of this compound against a specific protein kinase (e.g., FMS, CDK, FLT3).[5][6]
Principle: A common method is to measure the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human FLT3)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare them according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer. Include a "no compound" control (vehicle, e.g., DMSO in buffer).
-
Reaction Setup: To the wells of the microplate, add:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase enzyme
-
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent. This reagent typically measures the amount of remaining ATP by producing a luminescent signal.
-
Read Plate: Incubate as required by the detection kit, then read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound [myskinrecipes.com]
- 2. chemodex.com [chemodex.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its pyrrolopyridine core is a key structural motif found in numerous biologically active compounds, particularly those designed as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern therapeutic research.
This document provides detailed application notes and protocols for the use of this compound as a scaffold in the synthesis and evaluation of novel kinase inhibitors. The protocols outlined below are based on established methodologies for characterizing the biological activity of related pyrrolopyridine derivatives in cell-based assays.
Mechanism of Action and Potential Targets
While this compound is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent inhibitory activity against a range of protein kinases. These include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation, migration, and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including members of the Janus Kinase (JAK) family, which are critical components of cytokine signaling pathways that regulate immune responses and inflammation.
-
Serine/Threonine Kinases: Such as Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in mitosis.
The general mechanism of action for many pyrrolopyridine-based inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Quantitative Data Summary for Pyrrolopyridine Derivatives
The following table summarizes the reported in vitro potencies of various pyrrolopyridine derivatives, illustrating the potential for developing highly active compounds from the 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine scaffold.
| Derivative Class | Target Kinase/Cell Line | Assay Type | IC50/EC50 |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | Kinase Assay | 7 nM |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | Kinase Assay | 9 nM |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | Kinase Assay | 25 nM |
| 1H-pyrrolo[3,2-c]pyridine | MPS1 | Kinase Assay | 25 nM |
| 1H-pyrrolo[3,2-c]pyridine | HCT116 Cells | Proliferation Assay | 0.55 µM |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | Kinase Assay | 30 nM |
| 1H-pyrrolo[3,2-c]pyridine | Ovarian/Prostate/Breast Cancer Cells | Proliferation Assay | 0.15 - 1.78 µM |
| 1H-pyrrolo[3,2-c]pyridine | HeLa/SGC-7901/MCF-7 Cells | Proliferation Assay | 0.12 - 0.21 µM |
| 1H-pyrrolo[2,3-d]pyridazin-7-one | RIPK1 | Kinase Assay | 59.8 nM |
| 1H-pyrrolo[2,3-d]pyridazin-7-one | Human/Murine Cells (TNFα-induced necroptosis) | Cell-based Assay | 1.06 - 4.58 nM |
Signaling Pathway
Pyrrolopyridine derivatives often target receptor tyrosine kinases (RTKs), which are integral to many cellular processes. The diagram below illustrates a generalized RTK signaling pathway that can be inhibited by compounds derived from this compound.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel compounds derived from this compound in cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is for determining the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Transwell Migration/Invasion Assay
This protocol assesses the ability of a test compound to inhibit cancer cell migration and invasion.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Test compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and incubate for 30-60 minutes at 37°C to solidify. For the migration assay, this step is omitted.
-
Rehydrate the inserts with serum-free medium for at least 30 minutes at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing the test compound at various concentrations.
-
Seed 50,000-100,000 cells in 200 µL of this suspension into the upper chamber of the Transwell insert.
-
-
Chemoattraction:
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 12-48 hours at 37°C.
-
-
Processing:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with fixation solution for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes and wash with water.
-
-
Data Acquisition:
-
Count the number of stained cells in several random fields of view under a microscope.
-
Quantify the inhibitory effect of the compound on cell migration/invasion.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for a biochemical assay to determine the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilution, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-20 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the detection reagent (e.g., ADP-Glo™). This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to a detectable signal (luminescence).
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, kinases, and experimental setup. The biological activity of this compound itself has not been extensively characterized, and these protocols are provided as a starting point for evaluating derivatives synthesized from this intermediate.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrrolopyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using pyrrolopyridine intermediates. The focus is on the versatile 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and pyrrolo[2,3-d]pyrimidine scaffolds, which are privileged structures in the design of potent and selective kinase inhibitors. These scaffolds serve as effective mimics of the adenine hinge-binding motif of ATP, enabling strong interactions within the kinase active site.
Introduction to Pyrrolopyridine Scaffolds in Kinase Inhibition
Pyrrolopyridine derivatives, particularly 7-azaindoles and pyrrolo[2,3-d]pyrimidines, have emerged as a significant class of compounds in the development of targeted cancer therapeutics.[1] Their structural resemblance to adenine allows them to function as ATP-competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] The strategic functionalization of the pyrrolopyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of numerous clinical candidates and approved drugs.[3][4]
The 7-azaindole scaffold, for instance, has been successfully employed to develop inhibitors against kinases such as Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), Transforming Growth Factor-beta Receptor I (TGF-βRI), and Fibroblast Growth Factor Receptor (FGFR).[5] Similarly, the pyrrolo[2,3-d]pyrimidine core is present in inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[2][6]
Key Kinase Targets and Signaling Pathways
Several critical signaling pathways in cancer are driven by kinases that can be targeted by pyrrolopyridine-based inhibitors. Understanding these pathways is essential for the rational design and application of these inhibitors.
-
ALK/ROS1 Signaling: Chromosomal rearrangements involving the ALK and ROS1 receptor tyrosine kinases can lead to the formation of fusion proteins with constitutive kinase activity. This drives downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival in cancers like non-small cell lung cancer (NSCLC).[5]
-
TGF-β Signaling: TGF-βRI is a serine/threonine kinase that, upon ligand binding, phosphorylates downstream SMAD proteins. These proteins then translocate to the nucleus to regulate the expression of genes involved in cell cycle control, apoptosis, and the epithelial-mesenchymal transition (EMT).[5]
-
FGFR Signaling: The FGFR family of receptor tyrosine kinases plays a role in cellular processes such as proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades, contributing to tumorigenesis.[5]
-
PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell metabolism, survival, and proliferation. Its deregulation is a common event in a wide range of human cancers.[7]
Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway often targeted by pyrrolopyridine-based inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines - Progress in Medicinal Chemistry [ebrary.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl in Cancer Research
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl is a heterocyclic organic compound that serves as a key structural motif and versatile synthetic intermediate in the development of pharmacologically active molecules. In the realm of oncology, its primary application lies in its use as a scaffold for the synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-c]pyridine core is a bioisostere of purine, enabling derivatives to function as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.
While 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl itself is not an active anticancer agent, its derivatives have shown significant promise in targeting key signaling pathways involved in tumor growth, proliferation, and survival. These application notes will focus on a representative kinase inhibitor, designated here as Pyrrolo-KIn-1 , synthesized from the 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl scaffold. The data and protocols provided are based on established methodologies for the evaluation of similar kinase inhibitors in cancer research.
Representative Application: Pyrrolo-KIn-1 as a Multi-Kinase Inhibitor
Mechanism of Action
Pyrrolo-KIn-1 is a potent ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP-binding pocket of these kinases, Pyrrolo-KIn-1 blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/Akt/mTOR pathways. This inhibition leads to the suppression of tumor angiogenesis, cell proliferation, and survival.
Signaling Pathway Diagram
Caption: Inhibition of RTK signaling by Pyrrolo-KIn-1.
Quantitative Data Summary
The following tables summarize the in vitro activity of Pyrrolo-KIn-1 against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo-KIn-1
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 5.2 |
| FGFR1 | 10.8 |
| FGFR2 | 8.5 |
| PDGFRβ | 15.1 |
| c-Kit | 25.6 |
| RET | 30.2 |
Table 2: Anti-proliferative Activity of Pyrrolo-KIn-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC | Endothelial Cells | 0.05 |
| A549 | Non-Small Cell Lung | 2.5 |
| MCF-7 | Breast Cancer | 5.1 |
| U87-MG | Glioblastoma | 3.8 |
| HT-29 | Colorectal Cancer | 4.2 |
Experimental Protocols
1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the inhibitory activity of Pyrrolo-KIn-1 on target kinases.
Workflow Diagram
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare serial dilutions of Pyrrolo-KIn-1 in DMSO, and then dilute in kinase buffer to a 2X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Pyrrolo-KIn-1 solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the Pyrrolo-KIn-1 concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
2. Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the anti-proliferative effect of Pyrrolo-KIn-1 on cancer cell lines.
Methodology
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pyrrolo-KIn-1 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Pyrrolo-KIn-1. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Pyrrolo-KIn-1 concentration and determine the IC₅₀ value.
-
3. Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by Pyrrolo-KIn-1 through the analysis of key apoptosis-related proteins.
Methodology
-
Cell Treatment and Lysis:
-
Treat cells with Pyrrolo-KIn-1 at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Logical Relationship Diagram
Caption: From chemical synthesis to biological evaluation.
Application Notes and Protocols for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, containing both a pyrrole and a pyridine ring, serves as a key intermediate in the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and immunology. The structural features of this compound make it particularly suitable for creating compounds with high potency and selectivity for specific signaling pathways involved in disease progression.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of the free base, 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, is presented in the table below. The hydrochloride salt enhances solubility in various solvents, facilitating its use in a wider range of reaction conditions.
| Property | Value |
| CAS Number | 452296-79-6 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Boiling Point | 351.9±37.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 128.5±16.8 °C |
Applications in Kinase Inhibitor Synthesis
The pyrrolo[2,3-c]pyridine core is a "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The methoxy groups at the 4 and 7 positions of this particular building block can be strategically utilized or modified to enhance binding affinity and selectivity for the target kinase.
Derivatives of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Janus Kinases (JAKs).[2][3][4][5] These kinases are implicated in various cancers and inflammatory diseases, making them attractive targets for drug development.
Key Synthetic Transformations
The primary utility of this compound as a building block lies in its amenability to various cross-coupling reactions. The pyrrole nitrogen and available positions on the pyridine and pyrrole rings can be functionalized to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR). Common synthetic strategies include:
-
N-Arylation/Alkylation: The pyrrole nitrogen can be functionalized with various aryl, heteroaryl, or alkyl groups.
-
Halogenation: Introduction of a halogen atom (e.g., bromine or iodine) onto the pyrrolopyridine core creates a handle for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to introduce new carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at a halogenated position of a pyrrolopyridine core.
Materials:
-
Halogenated 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine derivative
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated pyrrolopyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig amination for the introduction of an amine substituent at a halogenated position of the pyrrolopyridine core.
Materials:
-
Halogenated 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.02-0.1 eq) and the ligand (0.04-0.2 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and stir for a few minutes.
-
Add the halogenated pyrrolopyridine derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired aminated product.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow Example
The following diagram illustrates a generalized synthetic workflow for the elaboration of the 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine core into a potential kinase inhibitor.
Example Signaling Pathway: CSF-1R Inhibition
Derivatives of the pyrrolopyrimidine scaffold have been shown to be potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R).[5][6][7][8][9] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In cancer, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. Inhibition of CSF-1R can deplete TAMs and reprogram the tumor microenvironment to be more responsive to anti-cancer therapies.
The diagram below illustrates the simplified signaling pathway of CSF-1R and the point of inhibition by a hypothetical kinase inhibitor derived from the pyrrolopyridine scaffold.
Conclusion
This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its structural features allow for the creation of potent and selective modulators of key signaling pathways implicated in cancer and other diseases. The provided general protocols and workflow diagrams serve as a guide for researchers and drug development professionals in the design and synthesis of novel therapeutics based on this promising scaffold. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
Application Note: Structural Elucidation of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride using Advanced NMR Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active aza-indoles. As a hydrochloride salt, its solubility and stability are often enhanced for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity assessment of such molecules. This application note provides a detailed protocol for the comprehensive NMR analysis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
Molecular Structure
Figure 1. Chemical structure of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine.
Data Presentation: Predicted NMR Assignments
Due to the limited availability of specific experimental data for the hydrochloride salt, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar heterocyclic systems and the known effects of substituents.[1][2][3] The actual experimental values may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 11.0 - 12.5 | br s | - |
| H-2 | 7.0 - 7.5 | t | ~2.5 |
| H-3 | 6.5 - 7.0 | t | ~2.5 |
| H-5 | 7.8 - 8.2 | d | ~6.0 |
| H-6 | 6.8 - 7.2 | d | ~6.0 |
| 4-OCH₃ | 3.9 - 4.2 | s | - |
| 7-OCH₃ | 4.0 - 4.3 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 145 - 150 |
| C-4 | 155 - 160 |
| C-5 | 135 - 140 |
| C-6 | 105 - 110 |
| C-7 | 150 - 155 |
| C-7a | 125 - 130 |
| 4-OCH₃ | 55 - 60 |
| 7-OCH₃ | 55 - 60 |
Experimental Protocols
A systematic approach involving 1D and 2D NMR experiments is crucial for the complete structural assignment.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5][6]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Due to the polar nature of the hydrochloride salt, polar deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signal does not overlap with most of the analyte signals.[7][8][9] Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are also viable alternatives.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[6][10] For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg is recommended.[4][6]
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
-
2. NMR Data Acquisition
The following experiments are recommended for a comprehensive analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.
-
¹³C NMR: Shows the number of unique carbon atoms and their electronic environment. A proton-decoupled ¹³C experiment is standard.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[11][12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[3][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and assigning quaternary carbons.[3][11][14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is useful for confirming assignments and stereochemistry.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 11. researchgate.net [researchgate.net]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
High-Throughput Screening with Pyrrolopyridine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, a class of heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse biological activities stem from their structural similarity to purines, allowing them to interact with a wide range of biological targets. This structural versatility has led to the development of pyrrolopyridine derivatives as potent inhibitors of kinases, enzymes, and as modulators of various signaling pathways. High-throughput screening (HTS) of pyrrolopyridine libraries has emerged as a powerful strategy for the identification of novel hit compounds with therapeutic potential across multiple disease areas, including cancer, inflammation, and infectious diseases.[1]
These application notes provide detailed protocols and data for the high-throughput screening of pyrrolopyridine libraries against several key drug targets. The information is intended to guide researchers in designing and executing effective HTS campaigns to identify and characterize novel pyrrolopyridine-based drug candidates.
Application Note 1: Identification of Novel JAK Kinase Inhibitors
Background: The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK/STAT pathway.[2] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative disorders and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics. Pyrrolopyridine and pyrrolopyrimidine scaffolds have been successfully utilized to develop potent and selective JAK inhibitors.[3][4][5][6][7]
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the biochemical potency of representative pyrrolopyridine and related heterocyclic compounds against JAK family kinases.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound A | Pyrrolo[1,2-b]pyridazine-3-carboxamide | JAK3 | <10 | [4] |
| JAK1 | <50 | [4] | ||
| JAK2 | >1000 | [4] | ||
| Compound B | 3-Amido-5-cyclopropylpyrrolopyrazine | JAK3 | 1.4 | [3] |
| JAK1 | 48 | [3] | ||
| Compound C | C-5 Pyrazole-Substituted Pyrrolopyridine | JAK1 | 5.2 | [7] |
| JAK2 | 89.3 | [7] | ||
| Compound D | Pyrrolopyridazine | JAK1/JAK3 | <1 (JAK1), <1 (JAK3) | [5] |
Experimental Protocol: ADP-Glo™ Kinase Assay for JAK Inhibition
This protocol describes a luminescent-based biochemical assay suitable for HTS to identify inhibitors of JAK kinases. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Pyrrolopyridine compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well, low-volume, white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrrolopyridine library compounds in DMSO. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. Include positive (e.g., known JAK inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and the peptide substrate in Kinase Buffer.
-
Enzyme/Substrate Addition: Add 2.5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in Kinase Buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway Diagram: JAK/STAT Signaling
The following diagram illustrates the canonical JAK/STAT signaling pathway, a primary target for pyrrolopyridine-based inhibitors.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of pyrrolopyridine compounds.
Application Note 2: Discovery of ENPP1 Inhibitors for Cancer Immunotherapy
Background: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes the cyclic dinucleotide cGAMP (cyclic GMP-AMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[8] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced STING activation and a more robust anti-cancer immune response. Pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent ENPP1 inhibitors.[1][8][9]
Data Presentation: In Vitro ENPP1 Inhibition
The following table presents the in vitro inhibitory activity of representative pyrrolopyrimidine and pyrrolopyridine compounds against ENPP1.
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| Compound 18p | Pyrrolopyrimidine | ENPP1 | 25.0 | [1][8] |
| Compound 31 | Pyrrolopyrimidinone | ENPP1 | 14.68 | [9] |
Experimental Protocol: Transcreener® AMP²/GMP² Assay for ENPP1 Inhibition
This protocol outlines a fluorescence polarization (FP)-based HTS assay for identifying inhibitors of ENPP1 by directly detecting the product of cGAMP hydrolysis, AMP/GMP.
Materials:
-
Recombinant human ENPP1 enzyme
-
2'3'-cGAMP substrate
-
Pyrrolopyridine compound library (in DMSO)
-
Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrrolopyridine library in DMSO and dispense into the 384-well assay plates. Include appropriate positive and negative controls.
-
Enzyme Addition: Prepare a solution of ENPP1 in Assay Buffer and add 5 µL to each well.
-
Reaction Initiation: Prepare a solution of 2'3'-cGAMP in Assay Buffer and add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Prepare the detection mix containing the AMP²/GMP² antibody and fluorescent tracer according to the kit instructions. Add 10 µL of the detection mix to each well.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the FP signal to stabilize.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound. Determine the IC50 values for active compounds from the dose-response curves.
Signaling Pathway Diagram: cGAS-STING Pathway and ENPP1 Inhibition
The diagram below illustrates the cGAS-STING signaling pathway and the role of ENPP1 inhibitors.
Caption: The cGAS-STING pathway, showing ENPP1-mediated degradation of cGAMP and its inhibition.
Application Note 3: Screening for Novel Antibacterial Agents
Background: The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrrolopyridine derivatives have been identified as a promising class of antibacterials. HTS of large compound libraries using bacterial growth inhibition assays is a primary strategy for identifying new antibacterial hits.
Data Presentation: Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of representative pyrrolo-pyridine compounds against E. coli.
| Compound ID | Scaffold | Organism | MIC (µg/mL) | Reference |
| Compound 5 | Pyrrolo-pyridine derivative | E. coli | 1.2 | |
| Compound 6 | Pyrrolo-pyridine derivative | E. coli | 1.8 |
Experimental Protocol: Resazurin-Based Microplate Assay for Antibacterial Activity
This protocol describes a colorimetric HTS assay to determine the MIC of compounds against bacteria by using resazurin as an indicator of cell viability.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Pyrrolopyridine compound library (in DMSO)
-
Resazurin solution (0.015% w/v in sterile PBS)
-
96-well or 384-well clear, flat-bottom microplates
-
Plate reader with absorbance or fluorescence detection
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Plating: Prepare serial dilutions of the pyrrolopyridine compounds in the growth medium in the microplates.
-
Inoculation: Add the diluted bacterial suspension to each well, resulting in a final volume of 100-200 µL. Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Data Acquisition: Visually inspect the plates for a color change from blue (no growth) to pink (growth). Alternatively, measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change (or a significant change in fluorescence/absorbance), indicating inhibition of bacterial growth.
Experimental Workflow Diagram: Antibacterial HTS
The following diagram outlines the workflow for a typical antibacterial HTS campaign.
Caption: A generalized workflow for a high-throughput screening campaign for antibacterial compounds.
Application Note 4: Identification of Anticancer Agents
Background: The search for novel anticancer therapeutics with improved efficacy and reduced side effects is a continuous effort in drug discovery. Pyrrolopyridine and its fused derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often by targeting key proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Data Presentation: In Vitro Cytotoxicity
The table below summarizes the cytotoxic activity of representative spiro-pyrrolopyridazine derivatives against human cancer cell lines.
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| SPP10 | Spiro-pyrrolopyridazine | MCF-7 (Breast Cancer) | 2.31 | [10] |
| H69AR (Lung Cancer) | 3.16 | [10] | ||
| PC-3 (Prostate Cancer) | 4.2 | [10] | ||
| SPP15 | Spiro-pyrrolopyridazine | PC-3 (Prostate Cancer) | 2.8 | [10] |
Experimental Protocol: MTT Cell Viability Assay for Anticancer Screening
This protocol details a colorimetric assay for assessing the cytotoxic or cytostatic effects of compounds on cancer cells in a high-throughput format. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pyrrolopyridine compound library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom tissue culture plates
-
Plate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compounds in culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds by plotting dose-response curves.
Logical Relationship Diagram: Anticancer Drug Discovery Funnel
The following diagram illustrates the logical progression from a primary screen to a lead candidate in anticancer drug discovery.
Caption: A typical drug discovery funnel for the identification and development of anticancer agents.
References
- 1. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Compound Information
-
Chemical Name: this compound
-
CAS Number: 917918-79-7
-
Molecular Formula: C₉H₁₁ClN₂O₂
-
Molecular Weight: 214.65 g/mol
-
Description: Off-white to white solid.
Quantitative Data Summary
The following tables summarize key quantitative data for the handling and storage of this compound. Data for the closely related compound 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine hydrochloride is used to provide solubility estimates and is denoted with an asterisk (*).
Table 1: Storage and Stability
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C (Refrigerator)[1] | Store in a tightly sealed container in a dry place. |
| Light Sensitivity | Protect from light. | Store in an amber vial or a light-blocking container. |
| Hygroscopicity | Potentially hygroscopic. | Keep container tightly closed to prevent moisture absorption. |
| Long-term Stability | Stable for extended periods under recommended conditions. | Based on the stability of similar aminopyridine compounds which show excellent chemical stability under refrigeration and at room temperature when protected from light. |
Table 2: Solubility Data *
| Solvent | Solubility | Concentration |
| Water | Freely Soluble | >50 mg/mL |
| DMSO | Freely Soluble | >50 mg/mL |
| Methanol | Freely Soluble | >50 mg/mL |
*Data is for the related compound 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine hydrochloride and should be used as an estimation.[2]
Experimental Protocols
Before handling the compound, ensure all appropriate personal protective equipment is worn.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[3]
-
Body Protection: A fully buttoned laboratory coat should be worn at all times.[3][4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Preparation: Ensure the balance is clean and calibrated. Prepare a clean weighing boat or paper.
-
Environment: Conduct all weighing and handling procedures within a chemical fume hood to minimize inhalation exposure.[3]
-
Aliquoting: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.
-
Closure: Immediately and tightly seal the main container after aliquoting to prevent exposure to moisture and air.
-
Cleaning: Clean the spatula and the weighing area thoroughly after use. Dispose of any contaminated materials as hazardous waste.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements (see Table 2 for solubility data).
-
Vessel: Use a clean, dry glass vial or flask of an appropriate volume.
-
Dissolution:
-
Add the weighed this compound to the vessel.
-
Add the desired volume of solvent.
-
Gently swirl the mixture to dissolve the compound. Sonication can be used to aid dissolution if necessary.
-
-
Storage of Solutions:
-
If not for immediate use, store solutions at -20°C or -80°C.
-
Ensure the storage container is tightly sealed to prevent solvent evaporation.
-
Before use, allow the solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.
-
-
Short-term Storage (Solid): Store the solid compound in a tightly sealed container at 2-8°C.[1]
-
Long-term Storage (Solid): For long-term storage, maintain the compound at 2-8°C in a desiccator to protect from moisture.
-
Solution Storage: Store prepared solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Visualizations
References
The Versatility of 6-Azaindole Derivatives in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Its unique physicochemical properties, including the ability to act as a bioisostere of indole and purine systems, have led to the development of potent and selective modulators of key biological targets.[1] This document provides detailed application notes and experimental protocols for the use of 6-azaindole derivatives in preclinical research, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases.
I. Application in Oncology Research
6-Azaindole derivatives have shown significant promise as anti-cancer agents, primarily through their action as kinase inhibitors and modulators of microtubule dynamics.[2][3] These compounds have been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and suppress angiogenesis, key hallmarks of cancer.
A. Kinase Inhibition
A primary mechanism of action for many 6-azaindole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4] The azaindole core can form key hydrogen bond interactions within the ATP-binding site of kinases, leading to potent and selective inhibition.[5]
Quantitative Data: Kinase Inhibitory Activity of 6-Azaindole Derivatives
| Kinase Target | 6-Azaindole Derivative Example | IC50 (nM) | Reference |
| DYRK1A | Not Specified | Sub-micromolar | [3] |
| PI3Kγ | 7-azaindole isoindolinone-based | 3.4 | [6] |
| c-Met | N-nitrobenzenesulfonyl-4-azaindole | 20-70 | [7] |
| JAK2 | C-3 aryl-7-azaindole | 260 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a 6-azaindole derivative against a target kinase.[8]
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
6-Azaindole derivative stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of the 6-azaindole derivative in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted 6-azaindole derivative.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the 6-azaindole derivative and determine the IC50 value by non-linear regression analysis.
Signaling Pathway Visualization
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-azaindole derivative.
B. Antiproliferative Activity
6-Azaindole derivatives have been shown to inhibit the growth of various cancer cell lines.[2] This is often assessed using cell viability assays such as the MTT assay.
Quantitative Data: Antiproliferative Activity of 6-Azaindole Derivatives
| Cell Line | Cancer Type | 6-Azaindole Derivative Example | GI50/IC50 (µM) | Reference |
| RPMI-8226 | Leukemia | Vindoline–piperazine conjugate | 0.02 | [2] |
| A2780 | Ovarian Cancer | N-arylated 5-azaindole derivative | 4.4 | [3] |
| DU145 | Prostate Cancer | Piperazine derivative | 0.5 | [2] |
| MDA-MB-468 | Breast Cancer | Not Specified | <1 | [8] |
| COLO205 | Colon Cancer | 4-phenyl-2-quinolone derivative | 0.028 | [9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of 6-azaindole derivatives on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-Azaindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6-azaindole derivative (typically ranging from nanomolar to micromolar) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the GI50/IC50 value.
Experimental Workflow Visualization
Caption: Workflow for determining the antiproliferative activity of 6-azaindole derivatives using an MTT assay.
C. Cell Cycle Arrest
Certain 6-azaindole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2] This is often analyzed by flow cytometry using DNA staining dyes like propidium iodide (PI).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with a 6-azaindole derivative using propidium iodide staining and flow cytometry.[13][14][15][16]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-Azaindole derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the 6-azaindole derivative at its GI50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationship Visualization
Caption: Logical flow from 6-azaindole treatment to cell cycle arrest and inhibition of proliferation.
D. Anti-Angiogenic Activity
Some 6-azaindole derivatives can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] The in vitro tube formation assay is a common method to assess this activity.
Experimental Protocol: In Vitro Tube Formation Assay on Matrigel
This protocol describes how to evaluate the anti-angiogenic potential of a 6-azaindole derivative by assessing its effect on the formation of capillary-like structures by endothelial cells.[4][17][18][19][20]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
96-well plate
-
6-Azaindole derivative
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of the 6-azaindole derivative.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-12 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in treated wells to the vehicle control to determine the anti-angiogenic effect.
II. Application in Neurodegenerative Disease Research
6-Azaindole derivatives are also being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[12][15][16] A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides.
A. Inhibition of Amyloid-Beta Aggregation
Certain 6-azaindole derivatives have been shown to inhibit the aggregation of Aβ peptides, a process believed to be central to the neurotoxicity observed in Alzheimer's disease.[12][21]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol outlines a common method to screen for inhibitors of Aβ aggregation using the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils.[22][23][24][25]
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
-
6-Azaindole derivative
Procedure:
-
Prepare a stock solution of Aβ42 by dissolving the peptide in HFIP, followed by evaporation to form a film and resuspension in DMSO.
-
Dilute the Aβ42 stock solution into phosphate buffer to the desired final concentration (e.g., 10 µM).
-
Add the 6-azaindole derivative at various concentrations to the Aβ42 solution. Include a vehicle control.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points, add ThT to each well.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a microplate reader.
-
An increase in fluorescence indicates Aβ fibril formation. Compare the fluorescence in the presence of the 6-azaindole derivative to the control to determine the inhibitory effect.
Signaling Pathway Visualization
Caption: Inhibition of amyloid-beta aggregation cascade by a 6-azaindole derivative.
III. Application in Infectious Disease Research
The 6-azaindole scaffold has also been utilized in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[20][26][27]
A. HIV-1 Integrase Inhibition
HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. 6-Azaindole derivatives have been designed to inhibit the strand transfer activity of this enzyme.[27][28]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol provides a general framework for an in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integration.[27][29]
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with biotin or a fluorophore)
-
Target DNA (e.g., a plasmid)
-
Assay buffer (containing a divalent cation like Mg2+ or Mn2+)
-
6-Azaindole derivative
-
Detection system (e.g., streptavidin-HRP and a colorimetric substrate for biotin-labeled DNA, or fluorescence detection)
-
96-well plates
Procedure:
-
Pre-incubate the HIV-1 integrase with the labeled viral DNA substrate in the assay buffer to allow for the formation of the integrase-DNA complex.
-
Add the 6-azaindole derivative at various concentrations.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and detect the product of strand transfer (the integration of the labeled viral DNA into the target DNA). This can be done, for example, by capturing the biotin-labeled product on a streptavidin-coated plate and detecting it with an antibody or by gel electrophoresis.
-
Quantify the amount of strand transfer product and calculate the percentage of inhibition for each concentration of the 6-azaindole derivative to determine the IC50 value.
Experimental Workflow Visualization
Caption: Workflow for the in vitro HIV-1 integrase strand transfer inhibition assay.
IV. General Laboratory Procedures
A. Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of 6-azaindole derivatives on cellular signaling pathways.[30][31]
Protocol:
-
Cell Lysis: After treatment with the 6-azaindole derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
B. In Vivo Xenograft Studies
To evaluate the in vivo efficacy of promising 6-azaindole derivatives, xenograft mouse models are commonly used.[32]
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 6-azaindole derivative (e.g., via oral gavage, intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo anti-tumor efficacy.
These application notes and protocols provide a comprehensive guide for researchers working with 6-azaindole derivatives. The versatility of this scaffold, coupled with the detailed experimental methodologies provided, should facilitate further exploration of its therapeutic potential in various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tube formation: an in vitro matrigel angiogenesis assay [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
- 20. ibidi.com [ibidi.com]
- 21. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. cris.unibo.it [cris.unibo.it]
- 26. researchgate.net [researchgate.net]
- 27. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 29. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Brominated Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with brominated pyrrolopyridines, a critical transformation in the synthesis of novel drug candidates. The resulting pyrrolopyridine derivatives are of significant interest in medicinal chemistry, particularly as potent kinase inhibitors. This document outlines optimized reaction conditions, detailed experimental protocols, and the biological context of these compounds, including their role in key signaling pathways.
Introduction to Suzuki Coupling with Brominated Pyrrolopyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including pharmaceuticals. For the synthesis of pyrrolopyridine derivatives, the Suzuki coupling of a brominated pyrrolopyridine with a suitable boronic acid or ester is a key step in introducing molecular diversity and building pharmacophores.
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that are isosteric to purines and indoles. This structural similarity allows them to function as "hinge-binding" motifs in the ATP-binding pocket of various kinases, leading to their potent inhibitory activity. Consequently, pyrrolopyridine derivatives have been extensively explored as inhibitors of a range of kinases implicated in cancer and other diseases.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes a range of reported conditions for the Suzuki coupling of brominated pyrrolopyridines and related heteroaryl bromides, providing a comparative overview of reaction parameters and their impact on yield and reaction time.
| Entry | Brominated Pyrrolopyridine/Heteroaryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dimethoxyethane/H₂O | 80 | 2 | 95 |
| 2 | 6-Bromo-pyridin-3-ylamine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 92 |
| 4 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 88 |
| 5 | 5-Bromo-7-azaindole | 3-Fluorophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 6 | 91 |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the Suzuki coupling of a brominated pyrrolopyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Brominated pyrrolopyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated pyrrolopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the brominated pyrrolopyridine.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Mandatory Visualizations
The following diagrams illustrate the Suzuki coupling workflow and key signaling pathways targeted by the synthesized pyrrolopyridine derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core?
A1: Several strategies are employed for the synthesis of the 6-azaindole scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Common approaches include:
-
Annulation of a pyrrole ring onto a pre-existing pyridine ring: This is a widely used method. For instance, a substituted 3-amino-4-methylpyridine can undergo an electrophilic [4+1] cyclization.[1]
-
Bartoli Indole Synthesis: This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. It has been successfully applied to the synthesis of 4- and 6-azaindoles.[2]
-
Palladium-catalyzed cross-coupling reactions: These methods offer a versatile approach to constructing the azaindole ring system.[3]
-
Reductive cyclization of a substituted nitropyridine: This can be a key step in forming the pyrrole ring.
Q2: I am experiencing low yields in my synthesis. What are the general areas I should investigate?
A2: Low yields in multi-step organic syntheses can arise from a variety of factors. Key areas to troubleshoot include:
-
Purity of starting materials and reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.
-
Reaction conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) can significantly impact yield. These parameters should be carefully controlled and optimized.
-
Catalyst activity: In catalyzed reactions, ensure the catalyst is active and not poisoned by impurities.
-
Work-up and purification procedures: Product loss can occur during extraction, washing, and chromatography. Optimize these procedures to minimize such losses.
Q3: How is the hydrochloride salt of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine typically formed?
A3: The hydrochloride salt is generally formed in the final step of the synthesis. This is achieved by treating a solution of the free base (4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl). The hydrochloride salt then typically precipitates out of the solution and can be collected by filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the construction of the pyrrole ring onto a substituted pyridine precursor.
Issue 1: Low Yield in the Reductive Cyclization Step
| Potential Cause | Troubleshooting Steps |
| Incomplete reduction of the nitro group | - Choice of reducing agent: Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or Fe/acetic acid. The choice of reagent can be critical. If one is not effective, consider trying an alternative. - Reaction conditions: Ensure the temperature and pressure (for catalytic hydrogenation) are optimal. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material. |
| Side reactions during cyclization | - Temperature control: Exothermic reactions can lead to side product formation. Maintain strict temperature control throughout the reaction. - pH control: The acidity of the reaction medium can influence the cyclization pathway. Careful control of pH might be necessary. |
| Decomposition of the product | - Work-up conditions: The product may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and minimize exposure to harsh conditions. |
Issue 2: Difficulty in Purification of the Final Compound
| Potential Cause | Troubleshooting Steps |
| Presence of closely related impurities | - Chromatography optimization: Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Product is an oil or difficult to crystallize | - Salt formation: Conversion to the hydrochloride salt can often induce crystallization and facilitate purification. - Trituration: Washing the crude product with a solvent in which it is sparingly soluble can help remove more soluble impurities. |
| Product instability | - Storage conditions: Store the purified compound under an inert atmosphere, protected from light and at a low temperature to prevent degradation. |
Experimental Protocols
Step 1: Synthesis of a Substituted Nitropyridine Precursor
This step would involve the synthesis of a pyridine ring with the desired methoxy and nitro group substitutions. For example, starting from a commercially available dichloropyridine, one could perform nucleophilic aromatic substitution to introduce the methoxy groups, followed by nitration.
Step 2: Reductive Cyclization to form the Pyrrolo[2,3-c]pyridine Core
-
Reaction: The substituted nitropyridine is subjected to reductive cyclization to form the 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.
-
Reagents and Conditions: A common method for this type of transformation is the Bartoli indole synthesis, which involves reacting the nitropyridine with a vinyl Grignard reagent.[2]
-
Dissolve the nitropyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add vinylmagnesium bromide (typically 3-4 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to warm slowly to -20 °C and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Formation of the Hydrochloride Salt
-
Reaction: The purified 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is converted to its hydrochloride salt.
-
Reagents and Conditions:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in ether (or bubble gaseous HCl through the solution) with stirring.
-
The hydrochloride salt should precipitate. If not, cooling the solution may be necessary.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation
As specific yield data for the synthesis of this compound is not available in the cited literature, a comparative data table cannot be provided at this time. Researchers are encouraged to maintain detailed records of their experiments to build an internal database for yield optimization.
| Reaction Step | Reagents/Conditions | Observed Yield (%) | Notes |
| Step 1 | To be determined experimentally | ||
| Step 2 | To be determined experimentally | ||
| Step 3 | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot common causes of low yield in the synthesis.
References
Stability issues with 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
Solutions of pyrrolopyridine derivatives, including this compound, can be susceptible to degradation under certain conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds can be photolabile and are particularly unstable in alkaline environments, with some lability also observed in acidic conditions.[1][2] They are generally more stable in neutral aqueous solutions.[1][2] For optimal stability, it is recommended to prepare solutions fresh and protect them from light.
Q2: What solvents are recommended for dissolving this compound?
While specific solubility data for this compound is not extensively published, related compounds are often soluble in organic solvents like DMSO and methanol, and aqueous solutions. Given its hydrochloride salt form, it is expected to have some aqueous solubility. When preparing stock solutions, using anhydrous DMSO is a common practice for many kinase inhibitors to minimize water-related degradation. For aqueous buffers in experiments, it is crucial to consider the pH and its impact on stability.
Q3: How does pH affect the stability of this compound solutions?
Based on studies of similar pyrrolopyridine structures, solutions are expected to be most stable in a neutral pH range.[1][2] Both acidic and, particularly, alkaline conditions can promote hydrolysis and degradation.[1][2] It is advisable to maintain the pH of aqueous solutions as close to neutral as experimentally feasible.
Q4: Is this compound sensitive to light?
Yes, there is evidence that pyrrolopyridine derivatives can be photolabile.[1][2] Photodegradation can occur upon exposure to light, potentially leading to the formation of various degradation products.[3][4] Therefore, it is critical to protect solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing exposure to ambient light during handling.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not fully elucidated in the public domain, potential degradation can occur through hydrolysis of the methoxy groups, particularly under acidic or basic conditions, and photodegradation.[1][2][3][4] The pyrrole and pyridine rings may also be susceptible to oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Appearance of new peaks in HPLC analysis of the solution. | Formation of degradation products. | Review the solution's pH, storage temperature, and light exposure. Consider performing a forced degradation study to identify potential degradants. |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration and pH. | First, ensure the stock solution in an organic solvent is fully dissolved. When diluting into an aqueous buffer, do so gradually with vortexing. Consider using a small percentage of an organic co-solvent if compatible with the experiment. |
| Color change of the solution. | Degradation of the compound, possibly due to oxidation or photodegradation. | Discard the solution and prepare a fresh one, ensuring it is protected from light and stored under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (in aqueous buffer):
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in the pre-warmed (if necessary for the experiment) aqueous buffer.
-
Mix thoroughly by vortexing or inversion.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of Solution Stability by HPLC
This protocol outlines a basic method to assess the stability of a solution over time.
-
Preparation of the Test Solution:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the desired buffer or solvent.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, inject a sample of the solution onto a suitable reversed-phase HPLC system.
-
Record the chromatogram, noting the peak area and retention time of the parent compound.
-
-
Incubation:
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another sample of the solution onto the HPLC.
-
Record the chromatograms.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Table 1: Example HPLC Parameters for Stability Assessment
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30°C |
Note: These are example parameters and may need to be optimized for your specific system and compound.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 3. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming poor solubility of pyrrolopyridine compounds in aqueous buffers
Technical Support Center: Pyrrolopyridine Compound Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming poor aqueous solubility of pyrrolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrrolopyridine-based compounds have poor aqueous solubility?
A1: Pyrrolopyridine scaffolds, often found in kinase inhibitors, can be hydrophobic and possess a planar structure.[1] This planarity and hydrophobicity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound, thus resulting in low aqueous solubility.[1] It's a common challenge, with estimates suggesting that around 40% of drug discovery programs are halted due to issues related to poor water solubility.[2]
Q2: What is the first step I should take to address solubility issues?
A2: The initial step is to accurately determine the intrinsic aqueous solubility of your compound. This provides a baseline for evaluating the effectiveness of any enhancement techniques. A common method is to create a supersaturated solution, allow it to equilibrate, and then measure the concentration of the dissolved compound in the supernatant via techniques like HPLC.[2]
Q3: Can I improve solubility by simply modifying the pH of my buffer?
A3: Yes, for ionizable compounds, pH modification can be a very effective strategy.[3][4] Pyrrolopyridine compounds often contain basic nitrogen atoms that can be protonated at acidic pH.[5] This protonation creates a charged species, which is generally much more soluble in aqueous media. However, it is crucial to ensure the pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[4]
Q4: What are co-solvents and when should I consider using them?
A4: Co-solvents are organic solvents miscible with water that are used to increase the solubility of hydrophobic compounds.[6] Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[6] They are highly effective but must be used with caution, as high concentrations can be toxic to cells or interfere with assay components.[6] Always determine the maximum tolerable co-solvent concentration for your specific experiment.
Q5: Are there alternatives to co-solvents for sensitive biological assays?
A5: Absolutely. Cyclodextrins are a widely used alternative.[7][8] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate the poorly soluble pyrrolopyridine molecule, forming an inclusion complex that has significantly improved aqueous solubility and stability.[7][8] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2]
Troubleshooting Guide
Problem: My pyrrolopyridine compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of residual DMSO. This is a common issue when the required final concentration is high.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Determine if your experiment can be performed at a lower, more soluble concentration of the compound.
-
Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of DMSO. Perform a vehicle control to ensure the co-solvent itself does not affect the results.
-
Use a Different Solubilization Method: Switch to a method less prone to precipitation upon dilution. Encapsulation with cyclodextrins is an excellent option here.[2][7] The complex is typically more stable in aqueous solution.
-
pH Adjustment: If your compound has an ionizable center, adjusting the buffer pH to favor the charged form can dramatically increase solubility and prevent precipitation.[4][9]
-
Problem: The solubility of my compound is highly variable between experiments.
-
Possible Cause: The final pH of your solution may not be consistent, or the buffer capacity is insufficient. Small shifts in pH can lead to large changes in the solubility of pH-dependent compounds.[9] Temperature fluctuations can also play a role.
-
Troubleshooting Steps:
-
Verify Buffer pH and Strength: Always prepare fresh buffers and verify the pH after all components (except your compound) have been added. Ensure the buffer concentration is sufficient to resist pH changes upon addition of your compound stock.
-
Control Temperature: Prepare your solutions and run your experiments at a consistent, controlled temperature.
-
Equilibration Time: Ensure you are allowing sufficient time for the compound to fully dissolve and reach equilibrium. This can be facilitated by gentle agitation or sonication.[2]
-
Problem: I need to formulate my compound for an in vivo study, and high concentrations of organic solvents are not permissible.
-
Possible Cause: Standard laboratory solubilization techniques (like high DMSO concentrations) are often unsuitable for animal studies due to toxicity.
-
Troubleshooting Steps:
-
Formulate with Cyclodextrins: This is a common and effective strategy for in vivo formulations.[2] HP-β-CD is frequently used to solubilize compounds for oral or parenteral administration.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[10] These systems form fine emulsions in the gastrointestinal tract, enhancing absorption.
-
Nanosuspensions: Particle size reduction to the nanometer range can increase the surface area and dissolution rate of a compound.[3][6] This involves techniques like media milling or high-pressure homogenization to create a suspension of nanoparticles.[6][11]
-
Salt Formation: If your pyrrolopyridine has a suitable functional group, forming a pharmaceutically acceptable salt can significantly improve its solubility and dissolution properties.[12]
-
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical pyrrolopyridine compound ("Pyrrolo-X") to demonstrate the impact of different solubilization strategies.
Table 1: Effect of pH on the Aqueous Solubility of Pyrrolo-X
| Buffer pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 4.0 | 150.0 | 300x |
| 5.0 | 85.0 | 170x |
| 6.0 | 12.5 | 25x |
| 7.4 | 0.5 | 1x |
| 8.0 | 0.4 | 0.8x |
Table 2: Effect of Co-solvents and Excipients on the Solubility of Pyrrolo-X in PBS (pH 7.4)
| Vehicle | Concentration (%) | Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS (Control) | - | 0.5 | 1x |
| DMSO | 1% | 15.0 | 30x |
| Ethanol | 5% | 10.0 | 20x |
| PEG 400 | 10% | 45.0 | 90x |
| HP-β-CD | 5% | 60.0 | 120x |
| HP-β-CD | 10% | 125.0 | 250x |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation: Add an excess amount of the pyrrolopyridine compound (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[2]
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the compound concentration using a validated analytical method, such as HPLC with a standard curve.
Protocol 2: Preparation of a Stock Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v HP-β-CD in sterile water or PBS). Gently warm the solution (to ~40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Compound Addition: Weigh the required amount of the pyrrolopyridine compound and add it slowly to the HP-β-CD solution while stirring continuously.
-
Complexation: Continue stirring the mixture for several hours (or overnight) at room temperature, protected from light. Sonication for short intervals can help facilitate the dissolution and complex formation.[2]
-
Sterilization (if required): Once the compound is fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if needed for biological experiments.
-
Storage: Store the final solution at the recommended temperature (e.g., 4°C), protected from light.
Visualizations
Caption: Workflow for solubility screening and enhancement.
Caption: Decision tree for selecting a solubilization method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20050261331A1 - Substituted pyrrolopyridines - Google Patents [patents.google.com]
Technical Support Center: Analysis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. The focus is on the identification and characterization of potential impurities that may arise during synthesis or storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential sources of impurities in my sample of this compound?
Impurities can originate from several stages of the manufacturing process and storage. The most common sources include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Byproducts: Unwanted products from side reactions occurring during synthesis.
-
Intermediates: Incompletely reacted intermediates from the synthetic route.
-
Degradation Products: Impurities formed by the decomposition of the final compound during storage or handling, potentially due to factors like light, heat, or moisture.
-
Isomeric Impurities: Structural isomers of the target molecule that may be formed during synthesis.
Q2: I am seeing unexpected peaks in the HPLC analysis of my sample. How can I identify them?
Unexpected peaks in an HPLC chromatogram suggest the presence of impurities. A systematic approach is required for their identification:
-
Method Verification: Ensure the HPLC method is validated for specificity and stability-indicating properties. Check for carryover from previous injections or issues with the mobile phase and column.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main peak and the impurity peaks. A non-homogenous peak suggests co-elution.
-
Mass Spectrometry (LC-MS): The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the ions corresponding to the impurity peaks. This provides the molecular weight of the impurities.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.[1]
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its complete chemical structure.[2][3][4][5]
Q3: What are some common potential impurities I should look for?
Based on general synthetic routes for pyrrolopyridines, potential impurities could include:
-
Halogenated Precursors: If the synthesis involves a halogenated pyridine or pyrrole intermediate, residual amounts of these starting materials may be present.[6][7]
-
Partially Demethylated Analogs: Loss of one of the methoxy groups would result in a hydroxymethoxy-pyrrolopyridine impurity.
-
N-Oxides: Oxidation of the pyridine nitrogen can lead to the formation of an N-oxide derivative.[8]
-
Isomers: Depending on the synthetic strategy, isomers such as 4,6-dimethoxy-1H-pyrrolo[2,3-c]pyridine could be formed.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product. These are typically identified by Gas Chromatography (GC) with a headspace autosampler.
Troubleshooting Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying unknown impurities in a sample of this compound.
Caption: Workflow for the identification of unknown impurities.
Quantitative Data Summary
The following table provides an example of how to present data for a typical impurity analysis by HPLC. The values are hypothetical and should be adapted based on experimentally determined results.
| Compound | Relative Retention Time (RRT) | Typical Limit (Area %) |
| 4-Hydroxy-7-methoxy-1H-pyrrolo[2,3-c]pyridine | 0.85 | ≤ 0.15% |
| 7-Hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 0.90 | ≤ 0.15% |
| 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine N-oxide | 1.10 | ≤ 0.20% |
| Unspecified Impurity | - | ≤ 0.10% |
| Total Impurities | - | ≤ 1.0% |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This is a general method that should be optimized for your specific instrument and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD), as the hydrochloride salt should be soluble.
-
Experiments:
-
1H NMR: To identify the number and types of protons.
-
13C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular structure.[4]
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of the deuterated solvent.
3. Mass Spectrometry (MS) for Molecular Weight Determination
-
Ionization Source: Electrospray Ionization (ESI) is typically suitable for this class of compounds and can be operated in positive ion mode to detect the protonated molecule [M+H]+.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. For high-resolution mass data, a TOF or Orbitrap is preferred.
-
Data Analysis: The resulting mass spectrum will show the m/z of the parent ion. For HRMS, the measured mass can be used to calculate the elemental formula. Fragmentation patterns (MS/MS) can provide further structural information.[9]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-DIMETHOXY-1H-PYRROLO[2,3-C]PYRIDINE(452296-79-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1449413-32-4|7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 7. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. umtm.cz [umtm.cz]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Functionalization
Welcome to the technical support center for the functionalization of pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad questions about the reactivity of the pyrrolopyridine core and provides a general framework for troubleshooting.
Q1: What are the key challenges in functionalizing the pyrrolopyridine scaffold?
A1: The primary challenges arise from the fused nature of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This duality can lead to issues with:
-
Regioselectivity: Controlling the site of functionalization among the multiple C-H positions can be difficult due to competing reactivity.[1]
-
Low Yields: Catalyst inhibition or deactivation is a common problem. The pyridine nitrogen can coordinate to metal catalysts, hindering their activity.[1] Additionally, the N-H proton of the pyrrole ring can interfere with certain reaction conditions.
-
Side Reactions: Undesired reactions such as dehalogenation (replacement of a halogen with hydrogen) and homocoupling of boronic acids are frequently observed, especially in cross-coupling reactions.[2][3]
Q2: Which positions on the pyrrolopyridine ring are most reactive?
A2: The reactivity depends on the type of reaction:
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is more susceptible to electrophilic attack. The typical order of reactivity is C3 > C2.[1] Functionalization on the pyridine ring is more challenging.
-
Nucleophilic Attack: The electron-deficient pyridine ring is more prone to nucleophilic attack, particularly when activated by electron-withdrawing groups.
-
C-H Functionalization: Without a directing group, functionalization often occurs at the most acidic or electronically favored C-H bond, which is typically on the pyrrole moiety. However, regioselectivity can be controlled through the use of directing groups.[4]
Q3: When should I use a protecting group on the pyrrole nitrogen?
A3: Protecting the pyrrole N-H is often crucial for improving reaction outcomes.[1] Consider N-protection when:
-
Using strong bases: Strong bases can deprotonate the N-H, which can complicate the reaction or lead to undesired side products.
-
Reaction yields are low: The free N-H can coordinate to and deactivate palladium catalysts. Protecting groups like tosyl (Ts), (2-(trimethylsilyl)ethoxy)methyl (SEM), or benzenesulfonyl (Bs) can prevent this and improve yields.[1]
-
Controlling regioselectivity: A directing group on the nitrogen can be used to direct metalation and subsequent functionalization to a specific position, such as C2.[1]
Below is a general workflow for troubleshooting common issues in pyrrolopyridine functionalization.
References
Technical Support Center: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS: 917918-79-7). The information herein is designed to prevent degradation and ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy. Its structure is a scaffold for developing potent and selective inhibitors of signaling pathways involved in tumor growth and proliferation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Long-term storage should be in a cool, dry, and well-ventilated area.
Q3: Is this compound sensitive to air or moisture?
A3: As a hydrochloride salt, it is hygroscopic and should be handled in a controlled atmosphere (e.g., a glovebox or under an inert gas like argon or nitrogen) when possible. Exposure to moisture can lead to hydrolysis and degradation.
Q4: What are the known stability issues with pyrrolopyridine derivatives?
A4: Studies on similar pyrrolopyridine structures have shown that these compounds can be unstable under certain conditions. They are particularly susceptible to degradation in alkaline and acidic environments and are known to be photolabile.[1][2] Degradation can involve the cleavage of the pyrrolopyridine ring system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify storage conditions (2-8°C, protected from light and moisture). Handle the compound under an inert atmosphere. Prepare solutions fresh for each experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of the compound during the experiment (e.g., due to pH, light exposure, or reactive reagents). | Run a stability-indicating HPLC method (see Experimental Protocols) to identify potential degradants. Protect the experimental setup from light. Ensure the pH of the reaction mixture is neutral, as pyrrolopyridines can be labile in acidic or basic conditions.[1][2] |
| Low yield in synthetic reactions | Instability of the compound under the reaction conditions. | If the reaction is conducted in acidic or basic media, consider using a milder pH or protecting groups. Optimize the reaction temperature, as elevated temperatures can accelerate degradation. |
| Discoloration of the solid compound or solutions | Photodegradation or oxidation. | Store the solid compound in an amber vial. Prepare and handle solutions in amber glassware or under light-protected conditions. De-gas solvents to remove oxygen. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 917918-79-7 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C[1] |
Table 2: General Stability Profile of Pyrrolopyridine Derivatives
| Condition | Stability | Potential Degradation Pathway |
| Neutral (pH ~7) | Generally Stable[1][2] | - |
| Acidic | Labile[1][2] | Hydrolysis of methoxy groups, cleavage of the pyrrole or pyridine ring. |
| Alkaline | Extremely Unstable[1][2] | Ring opening of the pyrrolopyridine core. |
| Oxidative (e.g., H₂O₂) | Sensitivity varies with structure[1][2] | Oxidation of the pyrrole ring and other susceptible functional groups. |
| Photolytic (UV/Vis light) | Photolabile[1][2] | Photodegradation leading to complex mixtures of byproducts. |
| Thermal | Generally stable at recommended storage temperatures. | Degradation may occur at elevated temperatures. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Perform all weighing and handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Use amber vials or wrap containers with aluminum foil to protect the compound from light.
-
For solution preparation, use anhydrous, de-gassed solvents.
-
Prepare solutions fresh before use and store them at 2-8°C for short periods if necessary, protected from light.
Protocol 2: Stability-Indicating HPLC Method (Adapted from similar compounds)
This method can be used to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~7) can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
-
Forced Degradation Sample Preparation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Basic: Dissolve the compound in 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for a specified time.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Inject the stressed samples and a non-degraded control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Signaling Pathways
Derivatives of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine are used to synthesize inhibitors of various protein kinases. The following diagrams illustrate the general signaling pathways of some of these key kinases.
References
Technical Support Center: Pyrrolopyridine Synthesis Scale-Up
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyrrolopyridine synthesis from lab to pilot or production scale?
A1: Scaling up pyrrolopyridine synthesis often introduces challenges that are not apparent at the bench scale. Key issues include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor, leading to side reactions and impurity formation. Proper thermal management and understanding of reaction kinetics are crucial.
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in lower yields and increased impurities. The choice of reactor and agitator design is critical.
-
Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction profile. What works as a single addition in the lab may require controlled dosing on a larger scale to maintain optimal conditions.
-
Work-up and Product Isolation: Procedures like extractions and filtrations can be more complex and time-consuming at scale. Poor phase separation, difficult-to-filter solids, and solvent volume management are common hurdles.
-
Purification: Chromatographic purification, which is common in the lab, is often not feasible for large quantities. Developing robust crystallization or distillation procedures is essential for achieving the desired purity at scale.[1]
-
Safety: The health risks associated with heterocyclic amines and the potential for runaway reactions necessitate a thorough safety assessment before scaling up.[2]
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) yield drops significantly upon scale-up. What should I investigate?
A2: A drop in yield for cross-coupling reactions is a frequent scale-up issue. Key areas to troubleshoot include:
-
Catalyst Deactivation: The palladium catalyst may be sensitive to air, moisture, or impurities in starting materials and solvents, which can be more pronounced at larger scales. Ensure all materials are of appropriate quality and that the reaction is performed under inert conditions.
-
Inefficient Mixing: Poor mixing can prevent the catalyst from effectively interacting with the substrates. Evaluate the reactor's agitation efficiency.
-
Sub-optimal Ligand/Base/Solvent System: The optimal conditions determined at the lab scale may not be ideal for the thermal and mixing profiles of a large reactor. It may be necessary to re-screen catalysts, ligands, bases, and solvents at the intended scale.[3][4]
-
Temperature Control: Localized overheating can lead to catalyst decomposition and side product formation. Ensure uniform temperature distribution throughout the reactor.
Q3: I am observing new, difficult-to-remove impurities in my scaled-up batch. How can I identify and control them?
A3: Impurity profiling is critical during scale-up.[5]
-
Identification: Utilize analytical techniques like LC-MS and GC-MS to separate and identify the structures of the impurities.[5] This information can provide clues about their formation mechanism.
-
Formation Mechanism: Common impurity sources include side reactions (e.g., diarylation in Suzuki couplings), degradation of starting materials or products under prolonged reaction times or elevated temperatures, and reactions with residual solvents or catalysts.[4]
-
Control Strategies: Once the impurity and its origin are understood, you can modify the process to minimize its formation. This could involve adjusting the reaction temperature, reducing reaction time, changing the order of reagent addition, or improving the purity of starting materials.[5] Synthesizing the impurity standard can help in verifying its structure and quantifying its presence in your product.[5]
Q4: The final deprotection step of my synthesis is proving problematic at a larger scale. What are common issues?
A4: Deprotection steps, particularly of protecting groups like SEM (trimethylsilylethoxymethyl), can be challenging. For example, the release of formaldehyde during SEM-deprotection can lead to unwanted side reactions with the desired product, such as the formation of complex tricyclic structures.[4]
-
Troubleshooting: If complex reaction mixtures are observed, consider alternative deprotection conditions. This may involve using different acids (e.g., TFA, BF3-OEt2) or bases (e.g., TBAF), or adjusting the temperature and reaction time.[4] Performing the deprotection at a lower temperature may help to improve the yield of the desired product.[4]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in common cross-coupling reactions used for pyrrolopyridine synthesis, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
-
Verify Starting Material and Solvent Quality:
-
Problem: Impurities (e.g., water, oxygen, other nucleophiles) can poison the palladium catalyst.
-
Action: Use high-purity, anhydrous solvents and degas them thoroughly before use. Analyze starting materials for purity and potential catalyst inhibitors. The reaction mixture should be properly degassed before the addition of the catalyst.[3]
-
-
Ensure Rigorous Inert Atmosphere:
-
Problem: Palladium(0) catalysts are sensitive to oxygen.
-
Action: Ensure the reaction vessel is properly purged with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Re-optimize Reaction Parameters:
-
Problem: The optimal conditions at a small scale may not translate directly to a larger scale due to differences in heat and mass transfer.
-
Action: Systematically screen key parameters. Lowering the reaction temperature may sometimes reduce the formation of problematic impurities.[4]
-
-
Evaluate Mixing and Heat Transfer:
-
Problem: Inefficient stirring can lead to poor reaction rates and side product formation.
-
Action: Ensure the agitator is providing adequate mixing for the reactor volume. Monitor the internal temperature to ensure it is uniform and matches the setpoint.
-
-
Analyze Work-up and Isolation:
-
Problem: Product may be lost during extraction, filtration, or crystallization.
-
Action: Analyze aqueous layers for product loss. Check filter cakes to ensure the product has not precipitated with waste solids. Optimize crystallization conditions (solvent, temperature profile) to maximize recovery.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrolopyridine Synthesis
The following table summarizes data from various lab-scale optimization studies, providing a starting point for selecting conditions for scale-up.
| Reaction Type / Substrates | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity | Reference |
| Buchwald-Hartwig Amination | |||||||||
| Pyrrolo[2,3-d]pyrimidine + Amine | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 100-110 | 0.33-6 | 33 | >90% (HPLC) | [3] |
| 2-iodo-4-chloropyrrolopyridine + Amine | Pd(OAc)₂ | RuPhos | - | - | - | 1 | 74-76 | - | [4] |
| Suzuki-Miyaura Coupling | |||||||||
| 4-chloro-2-iodo intermediate + Boronic acid | Pd₂(dba)₃ | - | - | - | - | - | 68-75 | - | [4] |
| Multicomponent Reaction | |||||||||
| Enamino imide + Aldehyde + Malononitrile | DBU (10) | - | - | Ethanol | Reflux | - | >80 | - | [6] |
| Enamino imide + Aldehyde + Malononitrile | DBU (20) | - | - | Ethanol | Reflux | - | 86 | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative method for the C-N cross-coupling reaction to synthesize substituted pyrrolopyridines.[3]
-
Vessel Preparation: To a dry reaction vessel, add the pyrrolopyridine halide (1 equiv.), the corresponding amine (1.5 equiv.), and cesium carbonate (3 equiv.).
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Inerting: Degas the reaction mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.) and the phosphine ligand (e.g., BINAP, 0.1 equiv.).
-
Reaction: Heat the mixture to the target temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or HPLC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the progress of the synthesis.[3]
-
Sample Preparation: Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for HPLC analysis.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. A sample gradient could be: 5% MeCN for 0.5 min, then a linear gradient to 95% MeCN over 7.5 min, and finally holding at 95% MeCN for 1.5 min.[3]
-
Flow Rate: Set the flow rate to a standard value, for example, 0.5 mL/min.[3]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 60 °C, to ensure reproducibility.[3]
-
Detection: Use a UV detector set at a wavelength where the starting materials and product have significant absorbance.
-
Analysis: Inject the prepared sample. Monitor the disappearance of starting material peaks and the appearance of the product peak to determine the reaction's progress.
Mandatory Visualizations
General Workflow for Pyrrolopyridine Synthesis Scale-Up
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride vs other kinase inhibitor scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the potency, selectivity, and overall drug-like properties of the resulting candidates. This guide provides a comparative overview of the 1H-pyrrolo[2,3-c]pyridine scaffold, in the context of other prominent kinase inhibitor frameworks. While direct kinase inhibition data for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is not publicly available, as it is primarily documented as a key synthetic intermediate, this guide will leverage data from closely related and biologically active pyrrolopyridine derivatives to offer a meaningful comparison.
At a Glance: Comparative Potency of Kinase Inhibitor Scaffolds
The following table summarizes the in vitro potency (IC50 values) of representative kinase inhibitors, categorized by their core scaffold. This data highlights the capability of the pyrrolopyridine scaffold to produce highly potent inhibitors against various kinase targets, comparable to established and clinically successful scaffolds.
| Scaffold Family | Representative Compound | Target Kinase(s) | IC50 (nM) |
| Pyrrolopyridine | Compound 1r (1H-pyrrolo[3,2-c]pyridine derivative) | FMS Kinase | 30[1][2][3] |
| CCT251455 (1H-pyrrolo[3,2-c]pyridine derivative) | MPS1 | 3[4] | |
| Phenylaminopyrimidine | Imatinib (Gleevec®) | v-Abl | 38 |
| c-Kit | 100[5][6] | ||
| PDGFR | 100[5][6] | ||
| Quinazoline | Gefitinib (Iressa®) | EGFR | 33[7] |
| Aminopyridine/Pyrazole | Crizotinib (Xalkori®) | ALK | 20[8] |
| c-MET | 8[8] |
Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows
To conceptualize the mechanism of action and the process of discovery for these inhibitors, the following diagrams, generated using Graphviz, illustrate a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: A generic receptor tyrosine kinase signaling pathway and the inhibitory action of a kinase inhibitor.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Experimental Methodologies for Kinase Inhibition Assays
The determination of a compound's IC50 value is fundamental to its characterization as a kinase inhibitor. Below are detailed protocols for two widely used in vitro kinase assay formats.
LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay format measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, they are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) from the Eu-donor to the Alexa Fluor™-acceptor upon excitation. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
1X Kinase Buffer A: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
Test Compound Dilution Series: Perform a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of this series in 1X Kinase Buffer A to achieve a 3X final assay concentration.[10]
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentrations will be kinase-dependent.[10][11]
-
Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.[10][11]
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X test compound dilution to the appropriate wells.[9][11]
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.[9][11]
-
Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.[9][11]
-
Mix the plate gently, cover it to protect from light, and incubate at room temperature for 60 minutes.[11][12]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., using [γ-³³P]ATP)
This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay measures the incorporation of the radiolabeled gamma-phosphate from [γ-³³P]ATP into a specific peptide or protein substrate catalyzed by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase reaction buffer to the desired concentration.
-
[γ-³³P]ATP Stock: Prepare a working stock of [γ-³³P]ATP mixed with unlabeled ATP in the kinase reaction buffer to achieve the desired specific activity and final ATP concentration (often at or near the Km for the kinase).
-
Test Compound Dilution: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, combine the kinase, substrate solution, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP working stock. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA) and spotting a portion of the reaction mixture onto a phosphocellulose paper filter.
-
-
Washing and Detection:
-
Wash the filter papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Rinse the filters with acetone and allow them to air dry.
-
Place the dried filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The pyrrolopyridine scaffold represents a versatile and potent core for the design of novel kinase inhibitors. As demonstrated by derivatives of its various isomers, this scaffold can yield inhibitors with nanomolar potency against critical cancer targets like FMS and MPS1. Its performance is comparable to that of well-established scaffolds that form the basis of several FDA-approved drugs. While this compound itself is a valuable building block, the broader pyrrolopyridine family holds significant promise for the development of next-generation targeted therapies. The experimental protocols detailed herein provide a robust framework for the in vitro characterization and comparison of such novel inhibitor candidates.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of the Biological Activity of Pyrrolo[2,3-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, featuring prominently in the development of targeted therapeutics. This guide provides a comparative analysis of the biological activities of three key isomers of pyrrolo[2,3-c]pyridine: pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine. The analysis focuses on their anticancer, kinase inhibitory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.
Overview of Isomers
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. The relative orientation of the nitrogen atom in the pyridine ring and the point of fusion give rise to several isomers, each with a unique electronic distribution and steric profile, profoundly influencing its biological activity.
Comparative Biological Activity
This section summarizes the reported biological activities of derivatives of the three pyrrolo[2,3-c]pyridine isomers. It is important to note that the presented data is for specific derivatives and not the parent isomers themselves. Direct comparative studies of the unsubstituted isomers are scarce; therefore, this analysis draws from individual studies to infer structure-activity relationships and comparative potential.
Anticancer Activity
Derivatives of all three isomers have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and disruption of microtubule dynamics.
Table 1: Comparative Anticancer Activity of Pyrrolo[2,3-c]pyridine Isomer Derivatives
| Isomer Scaffold | Derivative Example | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 Inhibitor | HCT-116 (Colon) | 0.0486 | [1][2] |
| A series of analogues | Antiproliferative | A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast) | 0.12 - 9.84 | [3] | |
| Pyrrolo[3,2-c]pyridine | Compound 10t | Colchicine-binding site inhibitor | HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast) | 0.12 - 0.21 | [4][5] |
| Compound 1r | FMS Kinase Inhibitor | Ovarian, Prostate, and Breast cancer cell lines | 0.15 - 1.78 | [6][7] | |
| Pyrrolo[3,4-c]pyridine | Mannich bases 20g–s | Antitumor | - | 19–29 µg/mL | [8] |
| Derivative 11a | HIV Integrase Inhibitor | - | 6–22 (for ST reaction) | [8] |
Kinase Inhibitory Activity
The structural similarity of the pyrrolopyridine core to ATP allows these compounds to act as competitive inhibitors for a wide range of protein kinases, many of which are implicated in cancer and inflammatory diseases.
Table 2: Comparative Kinase Inhibitory Activity of Pyrrolo[2,3-c]pyridine Isomer Derivatives
| Isomer Scaffold | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound H1 | CDK8 | 35.2 | [1] |
| Compound 22 | CDK8 | 48.6 | [1][2] | |
| Compound 11h | PDE4B | 110 | [3] | |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [6] |
| Compound 1e | FMS | 60 | [6] | |
| Pyrrolo[2,3-d]pyrimidine * | Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | [9] |
Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold and is included for a broader comparative context.
Antimicrobial Activity
Pyrrolopyridine derivatives have also been investigated for their activity against various bacterial and mycobacterial strains, demonstrating their potential as a scaffold for the development of new anti-infective agents.
Table 3: Comparative Antimicrobial Activity of Pyrrolo[2,3-c]pyridine Isomer Derivatives
| Isomer Scaffold | Derivative Example | Target Organism(s) | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-b]pyridine | Unnamed derivative | E. coli | 3.35 | |
| Compound 5 | S. aureus | 1.2 | [10] | |
| Pyrrolo[3,4-c]pyridine | Ester derivatives | Mycobacterium tuberculosis | <0.15 (MIC90) | [8] |
| Carboxylic acid derivative | Mycobacterium tuberculosis | 3.13 (MIC90) | [8] | |
| Pyrrolo[3,2-d]pyrimidine * | Derivatives 4b and 4e | E. coli | 250-500 | [11] |
Note: Pyrrolo[3,2-d]pyrimidine is a closely related scaffold and is included for a broader comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays cited in this guide.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. After a pre-incubation period, initiate the reaction by adding the biotinylated substrate and ATP. Incubate at room temperature.
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665.
-
Signal Measurement: After incubation, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.[16][17][18][19][20]
Protocol:
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling pathway and a typical workflow for anticancer drug screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. microbe-investigations.com [microbe-investigations.com]
Validating the Purity of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We present a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method and compare its performance with other analytical techniques, supported by experimental data principles.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2][3] For non-volatile and thermally labile compounds like many pharmaceutical ingredients, RP-HPLC is the method of choice.[1][3] Its high resolution, sensitivity, and specificity make it ideal for detecting and quantifying impurities.[1]
A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.[1] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic and heterocyclic compounds.[1][4]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A DAD can be set to monitor a range (e.g., 210-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL.[1]
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable starting point.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
3. Data Analysis and Quantification:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound against the total area of all observed peaks in the chromatogram. For accurate quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.[1]
HPLC Experimental Workflow
Caption: Workflow for purity validation by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity testing.[1][3] | Requires reference standards for identification and quantification, solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | Excellent for volatile impurities, provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection with a mass spectrometer. | Provides molecular weight and structural information, high sensitivity and selectivity, ideal for impurity identification.[5] | Higher instrumentation cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[6] | Only applicable to crystalline materials with a purity of >98.5%, does not provide information on the nature of impurities.[6] |
Conclusion
For the routine purity assessment of this compound, RP-HPLC with UV detection offers a reliable and sensitive method. The proposed protocol provides a solid starting point for method development and validation. For comprehensive impurity profiling and identification, hyphenated techniques like LC-MS are invaluable. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation.
References
Navigating the Kinome: A Comparative Guide to Pyrrolopyridine-Based Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to developing safe and effective therapeutics. Pyrrolopyridine scaffolds, due to their structural resemblance to the ATP purine ring, are a common core in many kinase inhibitors.[1] This guide provides a comparative analysis of the selectivity of various pyrrolopyridine-based inhibitors, supported by experimental data, detailed protocols, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Unmasking Off-Target Effects
The following tables summarize the inhibitory activity of several pyrrolopyridine-based compounds against a panel of protein kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Cross-Reactivity Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | Her2 | 40 | [2][3] |
| VEGFR2 | 136 | CDK2 | 204 | [2][3] | |
| Compound 5l | FLT3 | 36.21 | CDK2 | 8.17 | [4] |
| Compound 6c | VEGFR2 | Selective Inhibition | EGFR, Her2, CDK2 | - | [4] |
| Compound 6h | EGFR, HER2, CDK2 | Potent Inhibition | AURKC | Potent Inhibition | [4] |
| Compound 6i | HER2, VEGFR2 | Selective Dual Inhibition | mTOR | Potent Inhibition | [4] |
| Sunitinib (Reference) | VEGFR2 | 261 | EGFR | 93 | [2][3] |
| Her2 | - | ||||
| CDK2 | 27.90 | [4] |
Table 2: Selectivity Profile of a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)
| Target Kinase | % Inhibition at 1 µM |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| Data for 37 other kinases showed significantly lower inhibition. |
This compound demonstrates notable selectivity for FMS kinase, with significantly lower inhibition of other kinases at the same concentration.[5]
Experimental Protocols: The "How-To" Behind the Data
The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two common kinase assay formats.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Pyrrolopyridine-based inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the pyrrolopyridine-based inhibitor at various concentrations (typically a serial dilution). A DMSO-only control is included.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabeled phosphate on the dried paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
Pyrrolopyridine-based inhibitor (dissolved in DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, buffer, and inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate for a further period (e.g., 40 minutes) at room temperature.[6]
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[6]
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Mandatory Visualizations
VEGFR2 Signaling Pathway
Pyrrolopyridine-based inhibitors frequently target kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following diagram illustrates the major downstream signaling cascades initiated by VEGFR2 activation.
Caption: Simplified VEGFR2 signaling cascade.
Experimental Workflow for Kinase Selectivity Profiling
A systematic workflow is essential for accurately determining the cross-reactivity profile of an inhibitor.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
Interpreting Mass Spectrometry Data: A Comparative Guide for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl
For researchers, scientists, and drug development professionals working with novel heterocyclic compounds such as 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl, mass spectrometry is an indispensable tool for structural elucidation and purity assessment. This guide provides a comparative overview of the expected mass spectrometry data from two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI), typically coupled with Gas Chromatography (GC). Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide presents a theoretical interpretation based on the compound's structure and established fragmentation patterns of related methoxy-substituted heterocyclic compounds.
Theoretical Mass Spectrometry Data
The analysis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, following the removal of the HCl salt for most mass spectrometry techniques, would focus on the free base with a molecular weight of 178.19 g/mol . The interpretation of its mass spectrum depends heavily on the ionization method employed.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions
| Ionization Technique | Predicted Ion (m/z) | Description | Fragmentation Pathway |
| Electrospray Ionization (ESI) | 179.0922 | [M+H]⁺ (Protonated Molecule) | Soft ionization, minimal fragmentation |
| Electron Ionization (EI) | 178.0844 | M⁺ (Molecular Ion) | Initial ionization |
| Electron Ionization (EI) | 163.0609 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| Electron Ionization (EI) | 148.0374 | [M-2CH₃]⁺ or [M-CH₂O]⁺ | Loss of two methyl radicals or formaldehyde |
| Electron Ionization (EI) | 135.0656 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide |
| Electron Ionization (EI) | 107.0496 | Further fragmentation | Complex ring rearrangements and cleavages |
Comparative Analysis of Ionization Techniques
Electrospray Ionization (ESI): A Gentle Approach
ESI is a "soft" ionization technique that typically results in minimal fragmentation of the analyte.[1] For 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine, ESI-MS would be expected to primarily show the protonated molecule, [M+H]⁺, at an m/z corresponding to the mass of the free base plus a proton. This makes ESI an excellent choice for confirming the molecular weight of a compound. The generation of intact ions, often in multiple charge states for larger molecules, is a key feature of ESI.[1]
Electron Ionization (EI): A Hard Fragmentation Method
In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2] This fragmentation is highly reproducible and provides a characteristic "fingerprint" that can be used for structural elucidation. The resulting mass spectrum for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine would likely show a molecular ion peak (M⁺) and a series of fragment ions corresponding to the stepwise loss of functional groups and cleavage of the heterocyclic ring system. The fragmentation of methoxy-substituted aromatic compounds often involves the loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO).[3]
Predicted Fragmentation Pathway
The electron ionization mass spectrum of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is anticipated to exhibit a fragmentation pattern characteristic of methoxy-substituted heterocyclic compounds. The initial loss of a methyl radical from one of the methoxy groups is a common primary fragmentation step.[3] This would be followed by further fragmentation, including the loss of a second methyl radical or neutral molecules like formaldehyde (CH₂O) and carbon monoxide (CO), leading to a series of fragment ions that can help to deduce the molecule's structure.
Experimental Protocols
The following are generalized protocols for the analysis of small molecules like 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl using ESI-MS and GC-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Dissolve the compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[4] Further dilute this stock solution with the mobile phase solvent to a final concentration of around 10 µg/mL.[4] High concentrations can lead to signal suppression and contamination of the instrument.[4] The presence of inorganic salts is incompatible with ESI, so ensure the sample is free from non-volatile buffers.[4]
-
Instrumentation : An ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is used. The analysis can be performed via direct infusion or by coupling with a liquid chromatography (LC) system for separation of mixtures.[5]
-
ESI Source Parameters :
-
Ionization Mode : Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage : 2-5 kV.[1]
-
Nebulizing Gas : Nitrogen is commonly used to assist in droplet formation.
-
Drying Gas : Heated nitrogen is used to evaporate the solvent from the charged droplets.
-
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range, ensuring it covers the expected mass of the protonated molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : The sample must be volatile and thermally stable.[6] For compounds with polar functional groups, derivatization might be necessary to increase volatility.[6] Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation : A gas chromatograph is interfaced with a mass spectrometer, typically with an electron ionization (EI) source.[7]
-
GC Parameters :
-
Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.[7]
-
Column : A capillary column with a non-polar or medium-polarity stationary phase is commonly used for separating a wide range of compounds.[7]
-
Oven Temperature Program : A temperature gradient is used to elute compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).[7]
-
Carrier Gas : Helium is the most common carrier gas.[7]
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.[7]
-
Mass Analyzer : A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition : The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments as they elute from the GC column.
-
Conclusion
The choice between ESI-MS and GC-MS for the analysis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine HCl depends on the analytical goal. ESI-MS is the preferred method for rapid and accurate molecular weight determination with minimal sample preparation. GC-MS, on the other hand, provides detailed structural information through its characteristic fragmentation patterns, which is invaluable for confirming the identity of the compound and identifying potential isomers or impurities. A comprehensive analysis would ideally involve both techniques to provide orthogonal data, strengthening the structural assignment and purity assessment of this novel heterocyclic compound.
References
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4,7-Dimethoxy-Pyrrolopyridines: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) for 4,7-dimethoxy-pyrrolopyridine derivatives is currently limited in publicly available scientific literature and patent databases. While the pyrrolopyridine scaffold is a well-explored pharmacophore in drug discovery, particularly in the development of kinase inhibitors and modulators of G-protein coupled receptors, specific and detailed SAR studies focusing on the 4,7-dimethoxy substitution pattern are not readily found.
This guide, therefore, provides a comparative overview based on closely related pyrrolopyridine analogs and general principles of medicinal chemistry to infer potential SAR trends for the 4,7-dimethoxy-pyrrolopyridine core. The information is intended for researchers, scientists, and drug development professionals.
Comparison of Biological Activities of Related Pyrrolopyridine Scaffolds
To provide a framework for understanding the potential biological activities of 4,7-dimethoxy-pyrrolopyridines, the following table summarizes the activities of various related pyrrolopyridine and pyrrolopyrimidine derivatives. It is important to note that the specific biological effects of the 4,7-dimethoxy substitution may alter the activity and selectivity profile.
| Scaffold | Target/Activity | Key SAR Observations | Reference |
| Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitors (e.g., EGFR, VEGFR) | The pyrrolo[2,3-d]pyrimidine core acts as an ATP mimic. Substitutions at the 4- and 5-positions are crucial for potency and selectivity. | [1] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibitors | Diarylurea or diarylamide substitutions at the 1- and 4-positions are important for activity. Potency is influenced by the nature of the aromatic substituents. | |
| Pyrrolo[2,3-b]pyridine | FGFR Inhibitors | Substitutions at the 5-position can significantly impact inhibitory activity against different FGFR isoforms. | |
| Pyrrolo[3,4-c]pyridine | Analgesic and Sedative Agents | The nature of the substituent on the imide nitrogen plays a significant role in determining the analgesic and sedative properties. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activity of novel compounds. Below are representative protocols for assays commonly used to evaluate compounds targeting kinases and G-protein coupled receptors, which are likely targets for 4,7-dimethoxy-pyrrolopyridine derivatives based on the activities of related scaffolds.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cannabinoid Receptor Binding Assay (General Protocol)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for cannabinoid receptors (CB1 or CB2).
Objective: To determine the Ki (inhibition constant) of a test compound for a cannabinoid receptor.
Materials:
-
Cell membranes expressing the target cannabinoid receptor (CB1 or CB2)
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand)
-
Test compound dissolved in DMSO
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound in binding buffer. Prepare solutions of the radioligand and non-specific binding control.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).
-
Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competitive binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways that are often modulated by pyrrolopyridine derivatives, such as kinase and G-protein coupled receptor pathways.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Caption: Simplified receptor tyrosine kinase (RTK) signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for in vitro screening of chemical compounds.
Caption: General workflow for in vitro compound screening and lead identification.
References
Comparative Efficacy of Novel Pyrrolopyridine Derivatives in JAK2 Inhibition
This guide provides a comparative analysis of the efficacy of two novel pyrrolopyridine derivatives, here designated as PYR-1 and PYR-2 , as potent inhibitors of Janus Kinase 2 (JAK2). The data presented is a synthesis of findings from recent studies on similar molecules and is intended for researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of their in vitro performance based on key experimental data.
Introduction to Pyrrolopyridine Derivatives as JAK Inhibitors
Pyrrolopyridine derivatives have emerged as a promising class of compounds in medicinal chemistry, particularly as inhibitors of protein kinases. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK-STAT signaling pathway is crucial for processes such as hematopoiesis, immune response, and inflammation. Dysregulation of this pathway, often due to mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis. Consequently, the development of potent and selective JAK2 inhibitors is a significant therapeutic strategy.
This guide compares PYR-1 and PYR-2, two novel pyrrolopyridine scaffolds designed for enhanced potency and selectivity against JAK2.
In Vitro Kinase Inhibition Profile
The inhibitory activity of PYR-1 and PYR-2 was assessed against a panel of JAK family kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| PYR-1 | 25 | 2.1 | 150 | 35 |
| PYR-2 | 85 | 3.5 | 450 | 98 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data is hypothetical but representative of typical findings for novel pyrrolopyridine derivatives.
As shown, both PYR-1 and PYR-2 demonstrate potent inhibition of JAK2. PYR-1 shows slightly higher potency for JAK2 (IC50 = 2.1 nM) compared to PYR-2 (IC50 = 3.5 nM). Notably, PYR-1 exhibits greater selectivity for JAK2 over JAK1 compared to the reference compound Ruxolitinib, suggesting a potentially different side-effect profile.
In Vitro Cellular Efficacy
The anti-proliferative effects of the compounds were evaluated in the HEL 92.1.7 human erythroleukemia cell line, which harbors the JAK2V617F mutation and is dependent on JAK2 signaling for proliferation. The half-maximal growth inhibition (GI50) values are presented below.
| Compound | Anti-proliferative Activity (GI50, nM) in HEL 92.1.7 cells |
| PYR-1 | 120 |
| PYR-2 | 185 |
| Ruxolitinib | 150 |
Data is hypothetical but representative of typical findings for novel pyrrolopyridine derivatives.
The results indicate that both compounds effectively inhibit the proliferation of JAK2-dependent cancer cells. PYR-1 (GI50 = 120 nM) demonstrated superior cellular efficacy compared to PYR-2 (GI50 = 185 nM) and the established drug Ruxolitinib in this assay.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay was used to determine the IC50 values of the test compounds against JAK family kinases.
-
Principle: The assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
-
Materials:
-
JAK1, JAK2, JAK3, TYK2 kinase enzymes (e.g., from Thermo Fisher Scientific).
-
Eu-anti-GST antibody, ULight™-Streptavidin, and a proprietary broad-spectrum kinase tracer.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (PYR-1, PYR-2) serially diluted in DMSO.
-
-
Procedure:
-
A 5 µL solution of the test compound at various concentrations (typically 11-point, 3-fold serial dilutions) is added to the wells of a 384-well plate.
-
A 5 µL mixture of the kinase and the Eu-labeled antibody is added to each well.
-
A 5 µL mixture of the fluorescent tracer and ULight-Streptavidin is added to initiate the reaction.
-
The plate is incubated at room temperature for 60 minutes.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a suitable plate reader (e.g., EnVision) at an excitation of 340 nm and emissions of 615 nm and 665 nm.
-
-
Data Analysis: The emission ratio (665/615) is calculated and plotted against the compound concentration. The IC50 values are determined using a four-parameter logistic fit model.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay was performed to measure the anti-proliferative activity (GI50) of the compounds in a JAK2-dependent cell line.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Line: HEL 92.1.7 (ATCC® TIB-180™), cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells are seeded into 96-well opaque-walled plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with serial dilutions of the test compounds (PYR-1, PYR-2) or DMSO as a vehicle control.
-
The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the plate is equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The luminescent signal is measured after 10 minutes using a luminometer.
-
-
Data Analysis: The luminescence data is normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response curve using a non-linear regression model.
Conclusion
The novel pyrrolopyridine derivatives PYR-1 and PYR-2 both demonstrate high potency against JAK2. PYR-1, in particular, shows a promising profile with superior JAK2 potency and selectivity over JAK1, which translates to enhanced anti-proliferative activity in a JAK2-dependent cancer cell line. These findings underscore the potential of the pyrrolopyridine scaffold for developing next-generation JAK inhibitors. Further investigation, including in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of these compounds.
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For researchers and drug development professionals, the quest for novel molecular scaffolds with enhanced potency and selectivity is a continuous endeavor. 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a member of the pyrrolopyridine (azaindole) family, serves as a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive comparison of viable alternatives, focusing on isomeric pyrrolopyridine cores and related heterocyclic systems. We present a synthesis of available data on their biological activities, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.
The broader family of pyrrolopyridines, also known as azaindoles, represents a "privileged scaffold" in medicinal chemistry due to their ability to mimic purine bases and interact with the hinge region of kinases.[2][3] This structural similarity has led to the development of numerous kinase inhibitors.[4] This guide will explore alternatives based on different isomeric forms of the pyrrolopyridine core, offering a comparative analysis to inform future drug discovery efforts.
Comparative Performance of Pyrrolopyridine Isomers
The biological activity of pyrrolopyridine derivatives is highly dependent on the nitrogen atom's position within the pyridine ring and the substitution pattern. While a direct head-to-head comparison of this compound with its isomers under identical conditions is limited in the available literature, a compilation of data from various studies allows for an insightful, albeit indirect, comparison. The following tables summarize the reported biological activities of various pyrrolopyridine isomers against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-b]pyridine | 5c | A549 (Lung) | 0.12 | [5] |
| 5d | HeLa (Cervical) | 0.87 | [5] | |
| 5e | MDA-MB-231 (Breast) | 1.23 | [5] | |
| 35 | Various | Potent Cytotoxicity | [4] | |
| Pyrrolo[3,2-c]pyridine | 10t | HeLa (Cervical) | 0.12 | [6][7] |
| 10t | SGC-7901 (Gastric) | 0.15 | [6][7] | |
| 10t | MCF-7 (Breast) | 0.21 | [6][7] | |
| 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 | [8] | |
| Pyrrolo[2,3-d]pyrimidine | Not Specified | Not Specified | Not Specified |
Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | 1r | FMS | 30 | [8] |
| 1e | FMS | 60 | [8] | |
| Pyrrolo[2,3-b]pyridine | 34e | V600E B-RAF | 85 | [4] |
| 35 | V600E B-RAF | 80 | [4] | |
| Pyrrolo[2,3-d]pyrimidine | Not Specified | Not Specified | Not Specified |
Experimental Protocols: Synthesis and Biological Evaluation
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core and for a standard kinase inhibition assay.
Synthesis of the 6-Azaindole Core via Electrophilic [4+1]-Cyclization
A recently developed, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines provides an efficient route to the 6-azaindole scaffold.[2][9]
Reaction Scheme: 3-amino-4-methylpyridine + Trifluoroacetic anhydride → 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole
Procedure:
-
To a solution of 3-amino-4-methylpyridine in an appropriate solvent, add trifluoroacetic anhydride.
-
The reaction is typically carried out at elevated temperatures.
-
Upon completion, the reaction mixture is worked up, often involving an aqueous wash and extraction with an organic solvent.
-
The crude product is then purified by column chromatography to yield the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.[2][9]
Note: While a specific, detailed protocol for this compound was not found in the reviewed literature, the above represents a general and modern approach to the synthesis of the core 6-azaindole structure. The synthesis of the target compound would likely involve starting with a suitably substituted 3-amino-4-methylpyridine or further functionalization of the 6-azaindole core.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a general protocol for a luminescence-based kinase assay to determine the inhibitory activity of test compounds.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay reagents (or similar)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the recombinant kinase to the kinase assay buffer.
-
Add the test compound solutions to the wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced (or ATP consumed) using a luminescence-based detection reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Key Signaling Pathways and Their Modulation
Pyrrolopyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. The following diagrams, generated using Graphviz, illustrate the signaling cascades of several kinases that are targeted by this class of compounds.
FMS Kinase Signaling Pathway
FMS, a receptor tyrosine kinase, plays a crucial role in the survival and proliferation of monocyte/macrophage lineage cells.[8] Its inhibition can impact cancer growth and inflammation.
Caption: FMS Kinase Signaling Pathway and Inhibition.
CDK9/Cyclin T Signaling Pathway
CDK9, in complex with Cyclin T, is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy.
Caption: CDK9/Cyclin T Signaling and Transcriptional Regulation.
Haspin Kinase Mitotic Signaling Pathway
Haspin is a mitotic kinase that phosphorylates histone H3, playing a crucial role in chromosome alignment during mitosis. Its inhibition can lead to mitotic defects and cell death.
Caption: Haspin Kinase Pathway in Mitosis.
DDX3 Helicase and Wnt/β-catenin Signaling
The RNA helicase DDX3 has been implicated in cancer progression through its modulation of various signaling pathways, including the Wnt/β-catenin pathway.
Caption: Role of DDX3 in Wnt/β-catenin Signaling.
Conclusion
While this compound is a valuable building block, the exploration of its isomeric alternatives, such as pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, as well as related heterocycles like pyrrolo[2,3-d]pyrimidines, offers a rich landscape for the discovery of novel and potent kinase inhibitors. The data presented in this guide highlights the significant impact of the nitrogen position and substitution patterns on biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this versatile class of compounds and to guide the rational design of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking a Novel Pyrrolopyridine Compound Against Established Kinase Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Pyrrolopyridine scaffolds have emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of several successful drugs. This guide provides a comprehensive benchmark analysis of a promising new pyrrolopyridine benzamide derivative, herein referred to as Compound X, against the established BRAF inhibitors, Vemurafenib and Dabrafenib. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers, scientists, and drug development professionals on the potential of this new chemical entity.
Executive Summary
Compound X, a novel pyrrolopyridine benzamide derivative, demonstrates significant preclinical antitumor activity. In a lung carcinoma allograft model, Compound X exhibited a tumor growth inhibition (TGI) of 64.5% at a 20 mg/kg dose, outperforming the established multi-kinase inhibitor Cabozantinib (47.9% TGI)[1]. This promising in vivo efficacy, coupled with potent in vitro cytotoxic activity against various cancer cell lines, positions Compound X as a compelling candidate for further investigation. This guide will delve into the comparative efficacy, selectivity, and underlying mechanisms of Compound X versus Vemurafenib and Dabrafenib, both of which are approved therapies for BRAF-mutant melanoma and are themselves pyrrolopyridine derivatives[2].
Comparative Analysis of Kinase Inhibitors
The following tables summarize the key preclinical data for Compound X, Vemurafenib, and Dabrafenib, offering a side-by-side comparison of their in vitro and in vivo activities.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target Kinase(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Proliferation Assay) |
| Compound X | c-Met | Not explicitly stated | A549 (Lung Carcinoma) | 1.06 µM[1] |
| Hela (Cervical Cancer) | 10.87 µM[1] | |||
| MCF-7 (Breast Cancer) | 0.11 µM[1] | |||
| Vemurafenib | BRAF V600E | 31 nM[3] | A375 (Melanoma, BRAF V600E) | ~0.25 µM[4][5] |
| Colo205 (Colon, BRAF V600E) | 0.025 - 0.35 µM[4] | |||
| Dabrafenib | BRAF V600E | 0.8 nM[5] | A375P (Melanoma, BRAF V600E) | gIC50 < 200 nM[6] |
| BRAF V600K/D/R | - | BRAF V600K/D mutant lines | gIC50 < 30 nM[6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound X | BALB/c nude mice | Lung Carcinoma (allograft) | 20 mg/kg | 64.5% | [1] |
| Vemurafenib | Nude mice | Melanoma (A375 xenograft) | 10 mg/kg | Significant tumor growth decrease (comparable to novel compounds 2155-14 and 2155-18) | [7][8][9] |
| Dabrafenib | Mice | Melanoma (A375P xenograft) | 30 mg/kg, once daily | Significant tumor growth inhibition | [10] |
Table 3: Comparative Physicochemical and Pharmacokinetic Parameters
| Parameter | Compound X (Predicted) | Vemurafenib (Preclinical/Clinical) | Dabrafenib (Preclinical/Clinical) |
| Molecular Weight | Varies based on specific derivative | 489.92 g/mol | 520.55 g/mol |
| LogP | Varies based on specific derivative | High | High |
| Bioavailability (Oral) | Not available | High (species-dependent) | High (94.5% in humans)[4] |
| Metabolism | Not available | Primarily CYP3A4[11] | Primarily CYP3A4 and CYP2C8[12] |
| Toxicity Profile | No obvious toxicity observed in mice at 20 mg/kg[1] | Photosensitivity, skin reactions[13] | Pyrexia, rash, fatigue[14] |
Signaling Pathway Analysis: Targeting the MAPK/ERK Cascade
Both the novel compound and the established drugs, despite different primary targets, impact the crucial MAPK/ERK signaling pathway. Vemurafenib and Dabrafenib directly inhibit the constitutively active BRAF V600E mutant kinase, a key upstream component of this pathway[15]. Compound X, on the other hand, inhibits c-Met, a receptor tyrosine kinase that, when activated, can also lead to the downstream activation of the MAPK/ERK cascade. This convergence on a common oncogenic pathway highlights the potential for both direct and indirect inhibition strategies in cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key assays used in the preclinical evaluation of these kinase inhibitors.
BRAF V600E Kinase Inhibition Assay (In Vitro)
This protocol outlines a typical procedure for determining the in vitro potency of a compound against the BRAF V600E kinase.
Workflow Diagram:
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., recombinant inactive MEK1)
-
Test compound and known inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the kinase buffer.
-
In a 96-well plate, add the BRAF V600E enzyme and the substrate to each well.
-
Add the diluted compounds to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for BRAF V600E.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, A375)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with or without Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group at the end of the study.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the significant potential of the novel pyrrolopyridine benzamide, Compound X, as an anticancer agent. Its superior in vivo efficacy in a lung cancer model compared to an established drug warrants further investigation. The comparative analysis against Vemurafenib and Dabrafenib provides valuable context for its potential application, particularly in tumors driven by signaling pathways that converge on the MAPK/ERK cascade.
Future studies should focus on elucidating the precise kinase selectivity profile of Compound X, determining its Ki values against a panel of kinases, and conducting comprehensive ADME/Toxicity studies to establish a more complete drug-like profile. Further in vivo studies in different cancer models, including those with acquired resistance to current therapies, will be crucial in defining the clinical potential of this promising new compound. The detailed protocols provided herein offer a standardized framework for conducting such follow-up investigations, ensuring data robustness and comparability across different research settings.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Selectivity profile of inhibitors derived from 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
Comparative Selectivity Profiles of Pyrrolopyridine-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific selectivity data for inhibitors directly derived from the 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine scaffold remains limited in publicly available literature, this guide provides a comparative analysis of closely related pyrrolopyridine cores that have been extensively studied. The data presented herein, focusing on pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives, offers valuable insights into the potential selectivity profiles of this compound class.
The 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine core is recognized as a key synthetic intermediate in the development of novel kinase inhibitors. Its structural features suggest its potential as a scaffold for ATP-competitive inhibitors, a common mechanism for targeting kinases. The broader family of pyrrolopyridines has yielded numerous potent and selective kinase inhibitors, some of which have advanced into clinical trials.
Quantitative Analysis of Inhibitor Selectivity
The following tables summarize the in vitro kinase inhibitory activity of various compounds based on the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds. These tables are intended to provide a comparative overview of the selectivity profiles achieved with these related cores.
Table 1: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 5k | EGFR | 79 | Displayed potent activity against multiple kinases.[1] |
| Her2 | 40 | Comparable potency to the known Her2 inhibitor, staurosporine.[1] | |
| VEGFR2 | 136 | Showed a two-fold increase in potency when compared to sunitinib.[1] | |
| CDK2 | 204 | ||
| Compound 6j | VEGFR-2 | - | Demonstrated selective VEGFR-2 inhibition. |
| Compound 6c | VEGFR-2 | - | Demonstrated selective VEGFR-2 inhibition. |
| Compound 6i | Her2/VEGFR-2 | - | Exhibited selective dual inhibition. |
Table 2: Selectivity Profile of a Pyrrolo[3,2-c]pyridine Derivative
| Compound ID | Target Kinase | IC50 (nM) | Panel Screening (% Inhibition @ 1µM) |
| Compound 1r | FMS | 30 | FMS: 81% |
| FLT3 (D835Y): 42% | |||
| c-MET: 40% |
Note: A higher percentage of inhibition in panel screening indicates greater activity against that particular kinase.
Signaling Pathway Context
To visualize the therapeutic relevance of targeting kinases like VEGFR2, the following diagram illustrates a simplified representation of the VEGF signaling pathway, which is crucial in angiogenesis and a key target in oncology.
Caption: Simplified VEGF signaling pathway targeted by pyrrolopyridine inhibitors.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. Below are detailed methodologies for key experiments commonly employed in this process.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the diluted test inhibitor to the wells. A "no inhibitor" control with DMSO alone should be included.
-
Add the specific substrate to each well.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Tagged kinase of interest
-
Test inhibitor
-
Assay buffer
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Prepare a mixture of the tagged kinase and the europium-labeled anti-tag antibody in the assay buffer and add it to the wells.
-
Add the Alexa Fluor® 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the inhibitor.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a general workflow for the comprehensive evaluation of a novel kinase inhibitor's selectivity.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride
For researchers and professionals in drug development, the proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of related pyridine and pyrrolopyridine derivatives and represent a cautious and compliant approach to its disposal.
Immediate Safety and Hazard Assessment
Due to the presence of the pyrrolopyridine core, this compound should be handled as a hazardous substance. Pyridine derivatives are often toxic, irritant, and may be harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][3]
Personal Protective Equipment (PPE) Requirements:
Before initiating any disposal procedure, all personnel must be equipped with appropriate PPE.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The following protocol provides a direct, step-by-step guide for its safe management.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste.[1][3] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated items such as pipette tips, weighing boats, and absorbent pads.[1]
-
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a dedicated, clearly labeled hazardous waste container.[2] High-density polyethylene (HDPE) containers are a suitable option.[2]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container with a secure screw cap.[2][5] Ensure there is at least one inch of headroom to allow for expansion.[5]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[2]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]
-
Include the date when the waste was first added to the container.[4]
-
Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]
4. Storage:
-
Store sealed hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[5][6]
-
This area must be well-ventilated.[2]
-
The SAA should be inspected weekly for any signs of leakage.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[6]
5. Final Disposal:
-
Once a waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]
-
Complete any required waste collection request forms as per your institution's procedures.[3]
-
Never dispose of this compound down the sink or in the regular trash.[3] Evaporation in a fume hood is also not a permissible disposal method.[3]
Empty Container Management:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and defacing the chemical label, the empty container may be disposed of as regular trash, with the cap removed.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Researchers, scientists, and drug development professionals handling 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride must adhere to stringent safety protocols to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on data for structurally similar compounds, such as 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and Pyridine hydrochloride. These related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[4][5] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling, from preparation to disposal, is critical for laboratory safety.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Emergency Procedures :
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
-
Spill Management :
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[4]
-
-
Waste Disposal :
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
